4-Nitrothalidomide, (+)-
Description
BenchChem offers high-quality 4-Nitrothalidomide, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrothalidomide, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
202271-81-6 |
|---|---|
Molecular Formula |
C13H9N3O6 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-[(3R)-2,6-dioxopiperidin-3-yl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)/t8-/m1/s1 |
InChI Key |
KVRCAGKHAZRSQX-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Biological Activity of (+)-4-Nitrothalidomide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological activity of the dextrorotatory enantiomer of 4-Nitrothalidomide, a derivative of thalidomide. This document details the chemical synthesis, mechanism of action, and various biological effects, including its anti-inflammatory, immunomodulatory, and anti-cancer properties. Experimental protocols for key biological assays are provided, and quantitative data are summarized for comparative analysis.
Introduction
Thalidomide, a drug with a notorious history due to its teratogenic effects, has seen a resurgence in clinical use for treating various cancers and inflammatory diseases.[1] This has spurred the development of numerous analogs with improved efficacy and reduced toxicity. 4-Nitrothalidomide is a derivative of thalidomide with a nitro group substituted on the phthalimide ring.[2] The presence of the nitro group can significantly influence the biological activity of organic compounds.[3][4] Like thalidomide, 4-Nitrothalidomide is a chiral molecule, existing as two enantiomers, (+) and (-). The stereochemistry of thalidomide and its analogs is crucial for their biological activity, with the (S)-enantiomer being primarily responsible for the teratogenic effects through its interaction with the protein Cereblon (CRBN).[5][6] This guide focuses on the synthesis and biological properties of the (+)-enantiomer of 4-Nitrothalidomide.
Chemical Synthesis of (+)-4-Nitrothalidomide
The synthesis of racemic 4-Nitrothalidomide is typically achieved through the condensation of 4-nitrophthalic anhydride with glutamine.[2] The separation of the enantiomers can be accomplished using chiral chromatography. Below is a representative synthetic protocol.
Experimental Protocol: Synthesis and Chiral Separation of 4-Nitrothalidomide
Part A: Synthesis of Racemic 4-Nitrothalidomide [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophthalic anhydride (1 molar equivalent) and L-glutamine (1 molar equivalent).
-
Reaction Conditions: Heat the mixture to 140°C with stirring. The reactants will melt and react.
-
Vacuum Application: After an initial reaction period (e.g., 30 minutes), apply a vacuum to remove water formed during the reaction. Continue heating under vacuum for several hours (e.g., 4 hours) to drive the reaction to completion.
-
Work-up: Cool the reaction mixture to room temperature. The crude product will be a solid.
-
Purification: Dissolve the crude solid in a suitable solvent like 1,4-dioxane and then remove the solvent under reduced pressure. Precipitate the product by adding a non-polar solvent like acetone. Filter the solid, wash with acetone, and dry under vacuum. Further purification can be achieved by silica gel column chromatography.
Part B: Chiral Separation of (+)-4-Nitrothalidomide
-
Column Preparation: Use a chiral stationary phase column suitable for separating enantiomers of N-phthaloyl-glutamine derivatives.
-
Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for such separations. The exact ratio should be optimized for best resolution.
-
Separation: Dissolve the racemic 4-Nitrothalidomide in the mobile phase and inject it into the chiral HPLC system.
-
Detection and Collection: Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to the first and second eluting peaks separately. The (+)-enantiomer is typically the second to elute.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure enantiomers.
Biological Activity and Mechanism of Action
The biological activities of thalidomide and its analogs are primarily mediated through their binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[7][8] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[9][10]
Cereblon Binding and Degradation of SALL4
(+)-4-Nitrothalidomide, like other thalidomide analogs, is expected to bind to Cereblon. This binding event recruits neosubstrates to the E3 ligase complex for degradation. A key neosubstrate is the transcription factor SALL4.[9][10] The degradation of SALL4 is linked to the teratogenic effects of thalidomide, as SALL4 is essential for embryonic development, particularly limb formation.[9][10][11][12]
Anti-inflammatory Activity: Inhibition of TNF-α
Thalidomide is a known inhibitor of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[13][14] This inhibition is achieved by enhancing the degradation of TNF-α mRNA.[15][16] 4-Nitrothalidomide is also expected to exhibit anti-inflammatory properties through the modulation of TNF-α.
Immunosuppressive Activity
Thalidomide and its derivatives have demonstrated immunosuppressive effects by inhibiting the proliferation of lymphocytes.[17] This activity contributes to their therapeutic efficacy in certain autoimmune and inflammatory conditions. Thalidomide has been shown to inhibit T-cell proliferation in response to various stimuli.[18]
Anti-Angiogenic Activity
Thalidomide and its analogs can inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5] This anti-angiogenic activity is thought to contribute significantly to their anti-cancer effects.
Anti-Cancer Activity
The multifaceted biological activities of thalidomide analogs, including their immunomodulatory, anti-inflammatory, and anti-angiogenic effects, contribute to their efficacy as anti-cancer agents.[1][5] They are particularly effective in the treatment of multiple myeloma.
Quantitative Biological Data
While specific quantitative data for the (+)-enantiomer of 4-Nitrothalidomide is limited in publicly available literature, the following tables summarize representative data for thalidomide and related compounds to provide a comparative context.
Table 1: Cereblon Binding Affinity of Thalidomide Analogs
| Compound | Assay Type | Ki / IC50 | Reference |
| Thalidomide | FRET | Ki = 4.4 µM | [14] |
| (S)-Thalidomide | TR-FRET | IC50 = 11.0 nM | [19] |
| (R)-Thalidomide | TR-FRET | IC50 = 200.4 nM | [19] |
| Pomalidomide | TR-FRET | IC50 = 6.4 nM | [19] |
Table 2: Anti-proliferative Activity of Thalidomide Derivatives in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| TC11 | KMM1 | 4 | [20] |
| TC11 | KMS11 | 8 | [20] |
| TC13 | KMM1 | 4 | [20] |
| TC13 | KMS11 | 11 | [20] |
Experimental Protocols for Biological Assays
TNF-α ELISA Protocol
This protocol outlines the general steps for a sandwich ELISA to quantify TNF-α in cell culture supernatants.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human TNF-α overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add cell culture supernatants (containing TNF-α) and a serial dilution of a known TNF-α standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human TNF-α. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will turn yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards and calculate the concentration of TNF-α in the samples.
Cereblon Binding Assay (TR-FRET) Protocol
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of compounds to Cereblon.
-
Reagent Preparation: Prepare assay buffer, a fluorescently labeled thalidomide probe (e.g., BODIPY FL Thalidomide), and a terbium-labeled anti-GST antibody (assuming a GST-tagged Cereblon protein).
-
Compound Dilution: Prepare a serial dilution of the test compound ((+)-4-Nitrothalidomide).
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, GST-tagged Cereblon protein, and the terbium-labeled anti-GST antibody.
-
Compound Addition: Add the diluted test compound to the wells.
-
Probe Addition: Add the fluorescently labeled thalidomide probe to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
TR-FRET Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
SALL4 Degradation Assay (Western Blot) Protocol
This protocol details the steps for a Western blot to assess the degradation of SALL4 in cells treated with (+)-4-Nitrothalidomide.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a human cancer cell line known to express SALL4) and treat the cells with various concentrations of (+)-4-Nitrothalidomide for different time points.
-
Cell Lysis: Harvest the cells and lyse them in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SALL4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of SALL4 in treated versus untreated cells.
Conclusion
(+)-4-Nitrothalidomide is a chiral derivative of thalidomide with a range of potential biological activities stemming from its interaction with Cereblon. Its anti-inflammatory, immunomodulatory, and anti-cancer properties make it a compound of interest for further investigation in drug development. The crucial role of stereochemistry in the activity of thalidomide analogs underscores the importance of studying the individual enantiomers of 4-Nitrothalidomide. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential and safety profile of (+)-4-Nitrothalidomide.
References
- 1. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure of isolated thalidomide as reference for its chirality-dependent biological activity: a laser-ablation rotational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. 標的タンパク質分解(TPD)関連サービス [promega.jp]
- 8. An IMiD-induced SALL4 degron system for selective degradation of target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. mpbio.com [mpbio.com]
- 11. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of (+)-4-Nitrothalidomide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrothalidomide, a derivative of thalidomide, is a member of the class of compounds known as immunomodulatory drugs (IMiDs). While specific data on the (+)-enantiomer of 4-Nitrothalidomide is limited in publicly available literature, its mechanism of action can be largely inferred from the extensive research on thalidomide and its more clinically advanced analogs, such as lenalidomide and pomalidomide. This technical guide delineates the core mechanism of action, focusing on the interaction with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), the subsequent degradation of neosubstrates, and the resulting downstream biological effects, including immunomodulatory and anti-angiogenic activities. This document synthesizes available information and provides generalized experimental protocols and data representations relevant to the study of this class of compounds.
Core Mechanism of Action: Molecular Glue-Induced Protein Degradation
The primary mechanism of action of thalidomide and its analogs, including 4-Nitrothalidomide, is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex. These molecules act as "molecular glues," inducing proximity between CRBN and specific proteins that are not its natural substrates, leading to their ubiquitination and subsequent degradation by the proteasome.
Binding to Cereblon (CRBN)
Neosubstrate Recruitment and Degradation
Upon binding of (+)-4-Nitrothalidomide to CRBN, the surface of the E3 ligase complex is altered, creating a novel interface for the recruitment of "neosubstrates." These are proteins that would not normally be targeted by the CRL4-CRBN complex. The recruitment of a neosubstrate leads to its polyubiquitination and subsequent degradation by the 26S proteasome.
A critical neosubstrate identified for the teratogenic effects of thalidomide is the transcription factor SALL4 (Sal-like protein 4) . Degradation of SALL4 is directly linked to the developmental abnormalities observed with thalidomide. Other known neosubstrates for thalidomide and its analogs include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) , which are crucial for the anti-myeloma activity of lenalidomide and pomalidomide. It is highly probable that 4-Nitrothalidomide also induces the degradation of a similar profile of neosubstrates.
Signaling Pathway: CRL4-CRBN Mediated Neosubstrate Degradation
Caption: The core mechanism of action of (+)-4-Nitrothalidomide.
Quantitative Data Summary
Quantitative data specifically for (+)-4-Nitrothalidomide is scarce in the public domain. The following tables provide a template for the types of quantitative data that are essential for characterizing the activity of IMiDs and are based on values reported for thalidomide and its analogs.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Assay Method | Kd (μM) | IC50 (μM) | Reference |
| (+)-4-Nitrothalidomide | Data Not Available | N/A | N/A | |
| Thalidomide (racemic) | TR-FRET | ~1.8 | [Generic] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.64 | [1] | |
| Pomalidomide | TR-FRET | ~0.2 | [Generic] |
Table 2: Neosubstrate Degradation
| Compound | Target Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| (+)-4-Nitrothalidomide | Data Not Available | N/A | N/A | N/A | |
| Lenalidomide | IKZF1 | MM.1S | ~10 | >90 | [Generic] |
| Pomalidomide | IKZF1 | MM.1S | ~1 | >95 | [Generic] |
| Thalidomide | SALL4 | H9 | ~500 | ~80 | [Generic] |
Table 3: Immunomodulatory and Anti-Angiogenic Activity
| Compound | Biological Activity | Assay | IC50 (µM) | Reference |
| (+)-4-Nitrothalidomide | TNF-α Inhibition | Data Not Available | N/A | |
| (+)-4-Nitrothalidomide | Anti-angiogenesis | Data Not Available | N/A | |
| Thalidomide | TNF-α Inhibition | LPS-stimulated PBMCs | ~13 | [2] |
| Lenalidomide | TNF-α Inhibition | LPS-stimulated PBMCs | ~0.013 | [2] |
| Pomalidomide | TNF-α Inhibition | LPS-stimulated PBMCs | ~0.003 | [Generic] |
Note: "Generic" indicates that these are representative values from the literature on thalidomide analogs and are provided for comparative context.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of IMiDs. These can be adapted for the specific investigation of (+)-4-Nitrothalidomide.
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is a highly sensitive method to quantify the binding affinity of a compound to CRBN in a competitive format.[3][4][5][6][7]
Experimental Workflow: TR-FRET CRBN Binding Assay
Caption: A generalized workflow for a TR-FRET based CRBN binding assay.
Methodology:
-
Reagent Preparation: Recombinant human CRBN (often as a complex with DDB1) is used. A fluorescently labeled thalidomide probe serves as the tracer. A terbium-conjugated antibody against an epitope tag on CRBN (e.g., His-tag) acts as the FRET donor.
-
Assay Plate Setup: The test compound, (+)-4-Nitrothalidomide, is serially diluted in an appropriate buffer in a low-volume 384-well plate.
-
Reaction: The CRBN protein, fluorescent tracer, and Tb-conjugated antibody are added to the wells containing the test compound.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: The plate is read on a TR-FRET-compatible plate reader. The ratio of the acceptor and donor emission signals is calculated.
-
Data Analysis: The FRET ratio is plotted against the concentration of the test compound to generate a dose-response curve, from which the IC50 value is determined.
Neosubstrate Degradation Assay (HiBiT Lytic Assay)
The HiBiT protein tagging system is a sensitive and quantitative method to measure the degradation of a target protein in cells.[8][9][10]
Experimental Workflow: HiBiT Neosubstrate Degradation Assay
Caption: Workflow for quantifying neosubstrate degradation using the HiBiT system.
Methodology:
-
Cell Line Generation: A cell line of interest is engineered using CRISPR/Cas9 to endogenously express the neosubstrate of interest (e.g., SALL4, IKZF1) with a small 11-amino acid HiBiT tag.
-
Cell Treatment: The HiBiT-tagged cells are treated with a dilution series of (+)-4-Nitrothalidomide for a specified duration.
-
Lysis and Detection: The cells are lysed, and a detection reagent containing the large luciferase subunit (LgBiT) and substrate is added. The HiBiT tag complements with LgBiT to form a functional NanoLuc® luciferase, generating a luminescent signal proportional to the amount of HiBiT-tagged protein remaining.
-
Data Analysis: The luminescent signal is measured, and the percentage of protein degradation is calculated relative to vehicle-treated controls. A dose-response curve is generated to determine the DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation).
Immunomodulatory Activity Assay (TNF-α Secretion from PBMCs)
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from peripheral blood mononuclear cells (PBMCs).[11][12][13]
Methodology:
-
PBMC Isolation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs are cultured and pre-incubated with various concentrations of (+)-4-Nitrothalidomide.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of the test compound, and an IC50 value is determined.
Concluding Remarks
(+)-4-Nitrothalidomide, as a derivative of thalidomide, is expected to exert its biological effects primarily through the CRBN-mediated degradation of neosubstrate proteins. While direct experimental evidence for this specific enantiomer is limited, the well-established mechanism of action for the IMiD class of compounds provides a strong framework for understanding its potential therapeutic and toxicological properties. Further research is required to fully characterize the CRBN binding affinity, neosubstrate profile, and potency of (+)-4-Nitrothalidomide to fully assess its potential as a therapeutic agent or a research tool. The experimental protocols and data frameworks provided in this guide offer a comprehensive approach for the detailed investigation of this and other novel IMiD compounds.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide on 4-Nitrothalidomide: Current Knowledge and Future Directions
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a comprehensive overview of the available scientific and technical information regarding 4-Nitrothalidomide. It is critical to note at the outset that publicly available research predominantly focuses on the racemic mixture of 4-Nitrothalidomide. Specific data detailing the discovery, development, and distinct biological profile of the (+)-4-Nitrothalidomide enantiomer is not available in the current body of scientific literature. Therefore, this guide synthesizes the information on 4-Nitrothalidomide (racemic) and provides context based on the well-documented stereospecific activities of thalidomide and its analogs.
Introduction
4-Nitrothalidomide is a synthetic derivative of thalidomide, a compound with a complex history, marked by its tragic teratogenic effects and its subsequent repurposing as a powerful immunomodulatory and anti-cancer agent.[1] Like other thalidomide analogs, 4-Nitrothalidomide's biological activities are of significant interest to the scientific community. It is recognized primarily as a key intermediate in the synthesis of the more potent immunomodulatory drug, pomalidomide.[2][3] However, 4-Nitrothalidomide itself has demonstrated biological activity, notably the inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, suggesting potential anti-angiogenic properties.[3]
The chirality of thalidomide is a critical determinant of its biological effects. The (S)-enantiomer is primarily associated with the devastating teratogenic effects, while the (R)-enantiomer is believed to be responsible for its sedative properties.[4] However, the enantiomers can interconvert in vivo, complicating the attribution of specific effects to a single stereoisomer.[1] This well-established precedent underscores the necessity of characterizing the individual enantiomers of any thalidomide analog, including 4-Nitrothalidomide. To date, such a detailed investigation into the specific properties of (+)-4-Nitrothalidomide versus its (-)-enantiomer has not been published.
Physicochemical Properties
A summary of the known physicochemical properties of 4-Nitrothalidomide (racemic mixture) is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N₃O₆ | [5] |
| Molecular Weight | 303.23 g/mol | [5] |
| CAS Number | 19171-18-7 | [5] |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione | [5] |
| Melting Point | >200 °C | |
| Boiling Point | 603.4 °C at 760 mmHg | |
| Physical Form | Solid |
Synthesis and Chiral Resolution
3.1. Synthesis of Racemic 4-Nitrothalidomide
The synthesis of racemic 4-Nitrothalidomide is not extensively detailed in the readily available literature but is understood to be a modification of the original thalidomide synthesis. A general synthetic workflow is depicted below.
3.2. Chiral Resolution
While specific protocols for the chiral resolution of 4-Nitrothalidomide are not published, methods for the separation of other thalidomide analogs are well-established.[6] Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for separating enantiomers.[7][8] This methodology typically employs a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.
Biological Activity and Mechanism of Action
4.1. Known Biological Activity of Racemic 4-Nitrothalidomide
The primary reported biological activity of racemic 4-Nitrothalidomide is the inhibition of HUVEC proliferation.[3] This suggests potential anti-angiogenic effects, a hallmark of thalidomide and its more potent derivatives, lenalidomide and pomalidomide. However, no quantitative data, such as IC₅₀ values, are available in the public domain.
4.2. Presumed Mechanism of Action: Cereblon Binding
The mechanism of action of thalidomide and its analogs is primarily mediated through their binding to the protein cereblon (CRBN).[4] CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. The binding of a thalidomide analog to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
The stereochemistry of the ligand plays a crucial role in the binding to CRBN and the subsequent recruitment of neosubstrates. Studies on thalidomide have shown that the (S)-enantiomer exhibits a higher binding affinity for CRBN and is more potent in inducing the degradation of certain neosubstrates.[4] It is highly probable that the enantiomers of 4-Nitrothalidomide also exhibit stereospecific binding to CRBN, which would in turn lead to differential biological activities. However, experimental evidence to support this for (+)-4-Nitrothalidomide is currently lacking.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 4-Nitrothalidomide, (+)-
An In-depth Technical Guide to the Physicochemical Properties of (+)-4-Nitrothalidomide
Introduction
(+)-4-Nitrothalidomide is a chemical intermediate and a derivative of thalidomide, a compound with a storied history in medicinal chemistry.[1][2] Initially infamous for its teratogenic effects, thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), have been repurposed and are now crucial in treating various cancers, particularly multiple myeloma.[3][4] 4-Nitrothalidomide serves as a key building block in the synthesis of more potent IMiDs like pomalidomide, which has demonstrated significant anticancer potential.[1][2] This compound's biological activities include the inhibition of growth and proliferation of Human Umbilical Vein Endothelial Cells (HUVEC).[1] Understanding the physicochemical properties of (+)-4-Nitrothalidomide is fundamental for its application in drug synthesis, for optimizing reaction conditions, and for developing new derivatives with enhanced therapeutic profiles.
This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-4-Nitrothalidomide, details common experimental protocols for their determination, and visualizes its biochemical context and synthetic relationships.
Physicochemical Properties
The essential physicochemical data for (+)-4-Nitrothalidomide are summarized below. These parameters are critical for predicting its behavior in both chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione | [5] |
| Molecular Formula | C₁₃H₉N₃O₆ | [1][2][5] |
| Molecular Weight | 303.23 g/mol | [1][5] |
| Melting Point | >200 °C | |
| Boiling Point | 603.4 °C at 760 mmHg | |
| LogP (Octanol/Water) | 0.2 | [5] |
| Physical Form | Solid | |
| CAS Number | 19171-18-7 | [1][5] |
Experimental Protocols
The characterization of (+)-4-Nitrothalidomide and its analogs relies on a suite of standard analytical techniques to confirm identity, purity, and structure. While specific experimental parameters may vary, the general methodologies are well-established.[6][7][8]
Synthesis and Purification
The synthesis of thalidomide analogs often involves the condensation of a substituted phthalic anhydride with a glutamine derivative.[7] For 4-Nitrothalidomide, this typically involves reacting 3-nitrophthalic anhydride with L-glutamine.
-
Reaction: N-phthaloyl-DL-glutamic anhydride is melted with urea at high temperatures (e.g., 170–180°C).[7]
-
Cooling & Dissolution: The crude product is cooled and dissolved in a suitable solvent, such as ethanol.[7]
-
Recrystallization: The product is purified through repeated recrystallization to yield a pure, crystalline solid. The purity is often checked using Thin Layer Chromatography (TLC).[7][9]
Structural Elucidation and Purity Analysis
Purity and structural identity are confirmed using a combination of spectroscopic and spectrometric methods.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the carbon-hydrogen framework of the molecule. For example, in the ¹H-NMR spectrum of thalidomide, characteristic peaks appear for the aromatic protons, the methine proton of the piperidinedione ring, and the methylene protons.[7]
-
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, confirming its elemental composition.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) groups of the imide and piperidinedione rings, and the nitro (NO₂) group.
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is then compared to the theoretical values calculated from the molecular formula.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound, typically aiming for a purity level greater than 96%.[6][7]
Determination of Physicochemical Parameters
-
Melting Point: The melting point is determined using a standard melting point apparatus. A sharp melting range indicates high purity.
-
n-Octanol/Water Partition Coefficient (LogP): This value, which indicates the lipophilicity of a compound, is determined by measuring the equilibrium concentrations of the compound in a biphasic system of n-octanol and water (at a specific pH, e.g., 6.4).[6][8] The concentrations in each phase can be quantified using UV-Vis spectroscopy or HPLC.
Visualizations: Pathways and Relationships
The following diagrams illustrate the biological mechanism of action relevant to thalidomide analogs, a general experimental workflow for characterization, and the chemical relationship of 4-Nitrothalidomide to its parent and derivative compounds.
Caption: General mechanism of action for immunomodulatory imide drugs (IMiDs).
Caption: Experimental workflow for synthesis and characterization.
Caption: Synthetic relationship of 4-Nitrothalidomide.
Biological Context and Mechanism of Action
The biological significance of 4-Nitrothalidomide is intrinsically linked to that of its parent compound, thalidomide, and its derivatives. Thalidomide and related IMiDs exert their therapeutic effects by binding to the protein Cereblon (CRBN).[3] CRBN functions as a substrate receptor within the CUL4-ROC1-DDB1 E3 ubiquitin ligase complex.[3]
The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase complex, causing it to recognize and polyubiquitinate "neosubstrates" that it would not otherwise target.[3] Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] Following ubiquitination, these proteins are targeted for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos is a critical event that leads to the cytotoxic effects on myeloma cells.[4]
As a direct precursor to pomalidomide, 4-Nitrothalidomide is a critical component in the development of drugs that leverage this protein degradation pathway. The nitro group itself is a significant functional group in medicinal chemistry, known to be present in many compounds with a wide range of biological activities, including antibacterial and antineoplastic effects.[10][11][12]
Conclusion
(+)-4-Nitrothalidomide is a compound of significant interest in medicinal chemistry and drug development. Its well-defined physicochemical properties, combined with established protocols for its synthesis and characterization, make it a reliable intermediate for the production of advanced immunomodulatory drugs. A thorough understanding of its properties is essential for researchers and scientists working to synthesize and evaluate new thalidomide analogs with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. 4-Nitrothalidomide_TargetMol [targetmol.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Biological Effects of (+)-4-Nitrothalidomide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Thalidomide, a racemic mixture of (+)-(R) and (-)-(S) enantiomers, is a drug with a complex history, initially used as a sedative and later found to possess potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties. These properties have led to its use in the treatment of various conditions, including multiple myeloma and erythema nodosum leprosum[1]. The distinct biological activities of its enantiomers are well-established, with the (S)-enantiomer being primarily responsible for the notorious teratogenic effects, while both enantiomers contribute to the therapeutic effects, albeit through different potencies[1][2].
4-Nitrothalidomide is a synthetic derivative of thalidomide and a key intermediate in the synthesis of Pomalidomide, a more potent immunomodulatory drug. Given the critical role of stereochemistry in the activity of thalidomide and its analogs, understanding the specific biological effects of the individual enantiomers of 4-Nitrothalidomide is of significant interest for drug development and research. This guide focuses on the potential biological profile of the (+)-enantiomer of 4-Nitrothalidomide.
Core Mechanism of Action: Cereblon (CRBN) Binding
The primary molecular target of thalidomide and its analogs is the protein cereblon (CRBN), which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex[3]. By binding to CRBN, these molecules act as "molecular glues," altering the substrate specificity of the E3 ligasse complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
Stereospecificity of Cereblon Binding
Studies on thalidomide have demonstrated a significant difference in the binding affinity of its enantiomers to CRBN. The (S)-enantiomer exhibits a higher binding affinity to CRBN compared to the (R)-enantiomer[4]. This differential binding is believed to be a key factor in the stereospecific activities of thalidomide. While direct binding data for the enantiomers of 4-Nitrothalidomide is not available, it is highly probable that a similar stereospecific interaction with CRBN exists.
Downstream Signaling Pathways
The degradation of neosubstrates by the CRL4^CRBN^ complex upon binding of a thalidomide analog triggers a cascade of downstream signaling events. Key neosubstrates for immunomodulatory drugs (IMiDs) include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins in lymphocytes is central to the immunomodulatory and anti-proliferative effects of these drugs[3].
Signaling Pathway of Thalidomide Analogs via Cereblon
Caption: Binding of (+)-4-Nitrothalidomide to Cereblon and subsequent signaling.
Quantitative Data on Biological Activities
As of the date of this document, there is a notable absence of published quantitative data specifically for the (+)-enantiomer of 4-Nitrothalidomide. The following tables summarize available data for thalidomide and other relevant analogs to provide a comparative context. It is anticipated that the (+)-enantiomer of 4-Nitrothalidomide will exhibit activities within a similar range, though likely with different potencies compared to its corresponding (-)-enantiomer and the parent compound.
Table 1: Cereblon Binding Affinity of Thalidomide Analogs
| Compound | Enantiomer | Binding Affinity (IC₅₀ or Kᵢ) | Assay Method | Reference |
| Thalidomide | Racemic | Kᵢ: 8.6 μM | Microscale Thermophoresis | [5] |
| Thalidomide | (S)-(-)- | IC₅₀: 11.0 nM | TR-FRET | [6] |
| Thalidomide | (R)-(+)- | IC₅₀: 200.4 nM | TR-FRET | [6] |
| Pomalidomide | Racemic | IC₅₀: 6.4 nM | TR-FRET | [6] |
| Lenalidomide | Racemic | IC₅₀: 8.9 nM | TR-FRET | [6] |
Table 2: In Vitro Anti-inflammatory Activity of Thalidomide Analogs (TNF-α Inhibition)
| Compound | Enantiomer | Cell Line | IC₅₀ | Reference |
| Thalidomide | Racemic | LPS-stimulated PBMCs | ~194 μM | [7] (Calculated from ng/mL) |
| Lenalidomide | Racemic | LPS-stimulated PBMCs | 13 nM | N/A |
| Pomalidomide | Racemic | LPS-stimulated PBMCs | Potent inhibitor | N/A |
Table 3: In Vitro Anti-proliferative Activity of Thalidomide Analogs
| Compound | Cell Line | IC₅₀ (μg/mL) | Reference |
| Thalidomide | HepG-2 (Hepatocellular Carcinoma) | 11.26 | [8] |
| Thalidomide | MCF-7 (Breast Cancer) | 14.58 | [8] |
| Thalidomide | PC3 (Prostate Cancer) | 16.87 | [8] |
| Fluoro-thalidomide | (S)- | H929 (Multiple Myeloma) | More potent than (R)-enantiomer |
| Fluoro-thalidomide | (R)- | H929 (Multiple Myeloma) | Less potent than (S)-enantiomer |
Note: The lack of specific data for (+)-4-Nitrothalidomide highlights a significant research gap. The data presented should be interpreted with caution and used as a guide for designing future experiments.
Potential Biological Effects
Based on the known activities of thalidomide and its analogs, the (+)-enantiomer of 4-Nitrothalidomide is expected to exhibit a range of biological effects.
Anti-inflammatory Activity
Thalidomide is a known inhibitor of tumor necrosis factor-alpha (TNF-α) production from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs)[7]. This effect is mediated, in part, by enhancing the degradation of TNF-α mRNA[7]. It is plausible that (+)-4-Nitrothalidomide will also possess TNF-α inhibitory properties.
Anti-angiogenic Activity
Thalidomide and its analogs have demonstrated anti-angiogenic effects, which contribute to their anti-tumor activity[9][10]. These effects are thought to be mediated through various mechanisms, including the inhibition of vascular endothelial growth factor (VEGF). The (+)-enantiomer of 4-Nitrothalidomide may also exhibit anti-angiogenic properties.
Cytotoxicity and Anti-proliferative Activity
Thalidomide and its more potent analogs, lenalidomide and pomalidomide, have shown anti-proliferative activity against various cancer cell lines, particularly multiple myeloma[8][11]. This activity is linked to their ability to induce cell cycle arrest and apoptosis. The cytotoxic potential of (+)-4-Nitrothalidomide against cancer cell lines warrants investigation.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological effects of (+)-4-Nitrothalidomide.
Chiral Separation of 4-Nitrothalidomide Enantiomers
Objective: To obtain enantiomerically pure (+)- and (-)-4-Nitrothalidomide.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) is recommended.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separation. The ratio can be optimized to achieve baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where 4-Nitrothalidomide has significant absorbance (e.g., 254 nm).
-
Procedure:
-
Dissolve the racemic 4-Nitrothalidomide in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution profile and collect the separated enantiomer fractions.
-
Confirm the enantiomeric purity of the collected fractions using analytical chiral HPLC.
-
Evaporate the solvent from the collected fractions to obtain the pure enantiomers.
-
Experimental Workflow for Chiral Separation
Caption: Workflow for the chiral separation of 4-Nitrothalidomide enantiomers.
In Vitro TNF-α Inhibition Assay
Objective: To determine the IC₅₀ value of (+)-4-Nitrothalidomide for the inhibition of TNF-α production in LPS-stimulated human PBMCs.
Methodology:
-
Cell Culture:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Pre-treat the cells with various concentrations of (+)-4-Nitrothalidomide (typically in a range from 0.01 to 100 μM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cereblon Binding Assay
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of (+)-4-Nitrothalidomide to human cereblon.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagents:
-
Recombinant human GST-tagged Cereblon (CRBN) protein.
-
A fluorescently labeled thalidomide probe (e.g., BODIPY-FL thalidomide).
-
A terbium-conjugated anti-GST antibody.
-
-
Assay Procedure:
-
In a 384-well plate, add a solution of the fluorescent thalidomide probe and the anti-GST antibody.
-
Add various concentrations of (+)-4-Nitrothalidomide to the wells.
-
Add the recombinant GST-CRBN protein to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~620 nm for the acceptor and ~665 nm for FRET).
-
-
Data Analysis:
-
The binding of the fluorescent probe to CRBN brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal.
-
Competitive binding of (+)-4-Nitrothalidomide will displace the fluorescent probe, leading to a decrease in the FRET signal.
-
Calculate the IC₅₀ value from the dose-response curve of the FRET signal versus the concentration of the test compound. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Conclusion
While the specific biological activities of the (+)-enantiomer of 4-Nitrothalidomide remain to be quantitatively characterized, this technical guide provides a robust framework for its investigation. Based on the extensive knowledge of thalidomide and its analogs, it is anticipated that (+)-4-Nitrothalidomide will interact with cereblon and exhibit immunomodulatory, anti-inflammatory, and anti-angiogenic properties, with a potency that is likely distinct from its (-)-enantiomer. The detailed experimental protocols provided herein offer a clear path for researchers to elucidate the precise pharmacological profile of this compound, thereby contributing to the development of safer and more effective thalidomide-based therapeutics. Further research is imperative to fill the existing data gap and to fully understand the therapeutic potential and stereospecific effects of 4-Nitrothalidomide enantiomers.
References
- 1. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]
- 2. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of thalidomide on angiogenesis and tumor growth and metastasis of human hepatocellular carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (+)-4-Nitrothalidomide: A Thalidomide Analog
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thalidomide, first introduced in 1957 as a sedative, was withdrawn from the market in the early 1960s due to its severe teratogenic effects.[1] Decades later, its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties led to its repurposing for treating various conditions, most notably multiple myeloma and complications of leprosy.[1][2] This resurgence sparked the development of more potent and safer thalidomide analogs, known as immunomodulatory drugs (IMiDs).
4-Nitrothalidomide is a key analog of thalidomide, distinguished by the presence of a nitro group at the 4-position of its phthaloyl ring.[3] While it is a compound of interest for its own biological activities, it is also a crucial intermediate in the chemical synthesis of pomalidomide, another powerful IMiD.[4][5][6] Early research indicates that 4-Nitrothalidomide exhibits anti-angiogenic potential by inhibiting the growth and proliferation of Human Umbilical Vein Endothelial Cells (HUVEC).[5][6]
Like its parent compound, 4-Nitrothalidomide is a chiral molecule. Thalidomide exists as a racemic mixture of (+)R and (−)S enantiomers, which are known to interconvert in vivo.[7] The S-enantiomer is associated with teratogenicity, while the R-enantiomer possesses the desired sedative effects.[7] This guide focuses on the available technical data for 4-Nitrothalidomide, primarily as a racemic mixture, as specific data for the (+)-enantiomer is limited. The core mechanism of action, shared with other IMiDs, involves interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins.[2][8]
Physicochemical Properties
The fundamental properties of 4-Nitrothalidomide are summarized below, providing essential information for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione | [9][10] |
| Synonyms | 2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione | [4][9] |
| CAS Number | 19171-18-7 | [9][11] |
| Molecular Formula | C₁₃H₉N₃O₆ | [4][5][9] |
| Molecular Weight | 303.23 g/mol | [4][5][9] |
| Physical Form | Solid | [10] |
| Melting Point | >200 °C | [10] |
| Boiling Point | 603.4 °C at 760 mmHg | [10] |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)--INVALID-LINK--[O-] | [9] |
| InChI Key | KVRCAGKHAZRSQX-UHFFFAOYSA-N | [9][10] |
Synthesis and Manufacturing
4-Nitrothalidomide can be synthesized through a direct condensation reaction. The process is of significant interest as it is a key step in the manufacturing pathway for pomalidomide.[1]
Synthetic Pathway
The primary synthesis route involves the reaction of 4-nitrophthalic anhydride with L-glutamine.[3] This reaction is typically performed at elevated temperatures to drive the condensation and cyclization, resulting in the formation of the glutarimide and phthalimide ring systems linked together.[3]
Experimental Protocol: Synthesis of 4-Nitrothalidomide
The following protocol provides a method for the laboratory-scale synthesis of 4-Nitrothalidomide.[3]
-
Reactant Preparation: Homogeneously mix 4-nitrophthalic anhydride (e.g., 2.0 g, 10.4 mmol) and L-glutamine (e.g., 1.51 g, 10.4 mmol) in a suitable reaction flask.
-
Reaction: Heat the mixture to 140 °C to melt the reactants and initiate stirring. For the first 30 minutes, any sublimed phthalic anhydride should be returned to the reaction mixture.
-
Vacuum Application: After the initial period, connect the system to a vacuum pump and continue heating at approximately 140 °C for 4 hours.
-
Work-up: Upon completion, a yellow solid is obtained. Dissolve this crude product in 15 mL of 1,4-dioxane with heating and stirring.
-
Solvent Removal & Precipitation: Distill the dioxane under reduced pressure. Add 30 mL of acetone to the residue and stir to induce precipitation.
-
Filtration and Washing: Filter the precipitate and wash it multiple times with acetone.
-
Purification: Dry the collected solid under a vacuum. Purify the crude product using silica gel column chromatography with a mobile phase of Chloroform:Ethyl Acetate (5:1 v/v) to yield the final 4-Nitrothalidomide product.[3]
Mechanism of Action and Biological Activity
The biological effects of 4-Nitrothalidomide are believed to be mediated through the same pathway as thalidomide and its more potent derivatives, lenalidomide and pomalidomide. This pathway centers on the modulation of the CRL4CRBN E3 ubiquitin ligase complex.
Cereblon-Mediated Protein Degradation
Cereblon (CRBN) is a substrate receptor protein within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[2][12] IMiDs like 4-Nitrothalidomide act as "molecular glues" by binding to a specific pocket in CRBN.[13] This binding event alters the substrate-binding surface of CRBN, inducing proximity between the E3 ligase and proteins that are not its natural substrates. These newly recognized proteins are termed "neosubstrates."[2][8]
Once a neosubstrate is recruited to the CRL4CRBN complex, it is polyubiquitinated. This process tags the neosubstrate for recognition and subsequent degradation by the 26S proteasome.[14] For many IMiDs, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the degradation of which is critical for the anti-myeloma activity of these drugs.[2][15]
References
- 1. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 4-Nitrothalidomide_TargetMol [targetmol.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Nitrothalidomide | 19171-18-7 [sigmaaldrich.com]
- 11. 4-Nitrothalidomide | CAS 19171-18-7 | LGC Standards [lgcstandards.com]
- 12. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (+)-4-Nitrothalidomide and its Role in Cereblon Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of (+)-4-Nitrothalidomide, a derivative of thalidomide, and its modulatory role on the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). Drawing upon the extensive research into thalidomide and its analogs—collectively known as immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulating Drugs (CELMoDs)—this document elucidates the mechanism of action, key biological consequences, and essential experimental protocols for studying these interactions. While specific quantitative data for (+)-4-Nitrothalidomide is emerging, this guide extrapolates from the well-established principles of stereospecific CRBN binding and neosubstrate degradation observed with closely related compounds.
Introduction to Cereblon and Molecular Glues
Cereblon (CRBN) is a pivotal protein, functioning as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). This complex, comprising Cullin 4A (CUL4A), DDB1, and RBX1, is integral to the ubiquitin-proteasome system, which mediates the degradation of cellular proteins.[1][2] Thalidomide and its analogs act as "molecular glues," small molecules that induce or stabilize the interaction between CRBN and proteins that are not its native substrates.[3][4] This novel interaction leads to the polyubiquitination of these "neosubstrates" and their subsequent degradation by the proteasome.[3][5] This targeted protein degradation is the cornerstone of the therapeutic effects of these drugs in various cancers and inflammatory diseases.[4][5]
The Stereospecificity of Cereblon Binding
A critical aspect of the interaction between thalidomide analogs and CRBN is its stereospecificity. Thalidomide exists as a racemic mixture of two enantiomers, (S)- and (R)-thalidomide. Extensive research has demonstrated that the (S)-enantiomer exhibits a significantly higher binding affinity for CRBN, approximately 10-fold stronger than the (R)-enantiomer.[6] This enhanced binding of the (S)-enantiomer is directly correlated with a more potent induction of neosubstrate degradation.[6]
While direct binding affinity data for the individual enantiomers of 4-Nitrothalidomide are not yet widely published, the established precedent with thalidomide strongly suggests that the (+)-enantiomer of 4-Nitrothalidomide will exhibit a distinct binding affinity and biological activity profile compared to its (-)-enantiomer. It is hypothesized that one of these enantiomers will demonstrate preferential binding to CRBN and consequently, more potent modulation of its E3 ligase activity.
Mechanism of Action: Modulation of the CRL4-CRBN E3 Ligase Complex
The binding of (+)-4-Nitrothalidomide to CRBN is anticipated to induce a conformational change in the substrate-binding pocket of CRBN. This altered conformation creates a novel binding surface that can recruit neosubstrates. The primary and most well-characterized neosubstrates for the thalidomide class of molecules are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][7] The degradation of IKZF1 and IKZF3 is a key mechanism behind the anti-myeloma and immunomodulatory effects of these drugs.[3]
Signaling Pathways
The degradation of IKZF1 and IKZF3 initiates a cascade of downstream signaling events. A primary consequence is the downregulation of Interferon Regulatory Factor 4 (IRF4), a critical survival factor for multiple myeloma cells.[8] This, in turn, affects the expression of MYC, another key oncogene.[8] Furthermore, thalidomide and its analogs have been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[8][9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. | Semantic Scholar [semanticscholar.org]
- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of the CRL4CRBN E3 Ubiquitin Ligase by Thalidomide Analogs | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (+)-4-Nitrothalidomide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of (+)-4-Nitrothalidomide, a derivative of thalidomide. This document details its primary mechanism of action, relevant experimental protocols for its characterization, and its application in targeted protein degradation technologies like Proteolysis Targeting Chimeras (PROTACs).
Introduction
(+)-4-Nitrothalidomide is a chemical analog of thalidomide, a molecule known for its immunomodulatory and anti-angiogenic properties.[1][2] Like other thalidomide derivatives, its biological activities are primarily mediated through its interaction with the Cereblon (CRBN) protein.[2][3] CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] The binding of thalidomide analogs to CRBN modulates the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates".[3][5] This mechanism is the foundation for the therapeutic effects of immunomodulatory drugs (IMiDs) and their use in the development of PROTACs.[4][5][6][]
(+)-4-Nitrothalidomide can be utilized in research to investigate these pathways, screen for novel protein degraders, and as a chemical intermediate in the synthesis of more complex molecules like pomalidomide.[1]
Mechanism of Action: The CRL4^CRBN^ Pathway
The primary mechanism of action for thalidomide and its derivatives involves the CRL4^CRBN^ E3 ubiquitin ligase complex. In the absence of a ligand, the E3 ligase has a basal level of activity on its native substrates. Upon binding of a molecule like (+)-4-Nitrothalidomide to the thalidomide-binding domain of CRBN, a conformational change is induced. This altered conformation creates a new binding surface that recognizes and recruits "neosubstrate" proteins. These neosubstrates are then polyubiquitinated by the E3 ligase complex, marking them for degradation by the 26S proteasome. The specific neosubstrates targeted depend on the specific chemical structure of the CRBN-binding ligand.[3][8]
Caption: Mechanism of action of (+)-4-Nitrothalidomide via the CRL4^CRBN^ E3 ligase pathway.
Experimental Protocols
The following protocols are fundamental for characterizing the interaction of (+)-4-Nitrothalidomide with CRBN and its downstream effects on protein degradation.
Cereblon (CRBN) Binding Assay
Determining the binding affinity of (+)-4-Nitrothalidomide to CRBN is a critical first step in its characterization. Several biophysical methods can be employed.
MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon ligand binding. This technique can be used to determine the binding affinity (Kd) of (+)-4-Nitrothalidomide to CRBN.[2]
Protocol:
-
Protein and Ligand Preparation:
-
Recombinantly express and purify the thalidomide-binding domain (TBD) of human CRBN (residues 319-425).
-
Prepare a stock solution of (+)-4-Nitrothalidomide in DMSO.
-
A fluorescently labeled reporter ligand that binds to CRBN is required (e.g., BODIPY-uracil).[2]
-
-
Assay Setup:
-
Prepare a serial dilution of (+)-4-Nitrothalidomide in an appropriate buffer containing a constant, low percentage of DMSO (e.g., 0.5% v/v).
-
Add a constant concentration of the CRBN TBD and the fluorescent reporter ligand to each dilution of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Perform the MST experiment using an instrument like the NanoTemper Monolith NT.115.[2]
-
Monitor the change in thermophoresis of the fluorescent reporter as it is displaced by (+)-4-Nitrothalidomide.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the (+)-4-Nitrothalidomide concentration.
-
Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the binding affinity (Kd).
-
This is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger protein.
Protocol:
-
Reagents:
-
Human Cereblon/DDB1 complex.
-
A fluorescently labeled probe that binds to CRBN (e.g., Bodipy-thalidomide).[9]
-
Assay buffer.
-
(+)-4-Nitrothalidomide.
-
-
Assay Procedure:
-
Prepare a serial dilution of (+)-4-Nitrothalidomide in assay buffer.
-
In a microplate, add the CRBN/DDB1 complex and the fluorescent probe to each well.
-
Add the diluted (+)-4-Nitrothalidomide to the wells. Include controls with no test compound.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The displacement of the fluorescent probe by (+)-4-Nitrothalidomide will result in a decrease in the FP signal.
-
Plot the FP signal against the concentration of (+)-4-Nitrothalidomide to determine the IC50 value.
-
References
- 1. 4-Nitrothalidomide_TargetMol [targetmol.com]
- 2. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for (+)-4-Nitrothalidomide in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-4-Nitrothalidomide as a Cereblon (CRBN) E3 ligase modulator for targeted protein degradation (TPD). Detailed protocols for key experiments are included to guide researchers in utilizing this compound for the degradation of specific proteins of interest (POIs).
Introduction to (+)-4-Nitrothalidomide in Targeted Protein Degradation
(+)-4-Nitrothalidomide is a derivative of thalidomide, a well-known immunomodulatory drug (IMiD) that functions as a molecular glue to induce the degradation of specific proteins. Like other thalidomide analogs, (+)-4-Nitrothalidomide is presumed to bind to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates.
The primary application of (+)-4-Nitrothalidomide in TPD is as a CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ligase (in this case, (+)-4-Nitrothalidomide or a derivative), and a linker connecting the two. By simultaneously binding to the POI and CRBN, the PROTAC brings the E3 ligase into close proximity with the target, facilitating its ubiquitination and degradation.
Signaling Pathway and Mechanism of Action
The mechanism of action for a (+)-4-Nitrothalidomide-based PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The key steps are outlined in the signaling pathway diagram below.
Caption: CRBN-mediated targeted protein degradation workflow.
Quantitative Data Summary
Table 1: Binding Affinity of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Assay | Kd / Ki (μM) | Reference |
| Thalidomide | Microscale Thermophoresis (MST) | 8.6 | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~2.0 | [2] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 | [2] |
| (+)-4-Nitrothalidomide | To be determined | N/A |
Table 2: In Vitro Degradation Profile of a Hypothetical (+)-4-Nitrothalidomide-Based PROTAC
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| BRD4 | HEK293 | 15 | >90 | 12 |
| BTK | Ramos | 25 | >85 | 24 |
Note: DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of (+)-4-Nitrothalidomide in targeted protein degradation.
Protocol 1: Synthesis of a (+)-4-Nitrothalidomide-Based PROTAC
This protocol describes a general method for synthesizing a PROTAC using (+)-4-Nitrothalidomide as the CRBN ligand. The synthesis involves coupling the CRBN ligand to a linker and then to a ligand for the protein of interest (POI).
References
Application Notes and Protocols: (+)-4-Nitrothalidomide as a Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-4-Nitrothalidomide is a derivative of thalidomide, a well-known molecular glue that functions by inducing the proximity between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. Molecular glues represent a promising therapeutic modality for targeting proteins that have been traditionally considered "undruggable." This document provides a detailed overview of the application of (+)-4-Nitrothalidomide as a molecular glue, including its mechanism of action, target proteins, and protocols for its use in research and drug development settings.
While specific data for the (+)-enantiomer of 4-Nitrothalidomide is limited in publicly available literature, the principles of its action can be inferred from the extensive research on thalidomide and its analogs. It is established that the biological activity of thalidomide is stereospecific, with the (S)-enantiomer exhibiting significantly higher binding affinity to CRBN than the (R)-enantiomer.[1][2][3] This suggests that the specific stereoisomer of 4-Nitrothalidomide is crucial for its efficacy as a molecular glue.
Mechanism of Action
(+)-4-Nitrothalidomide, like other thalidomide-based molecular glues, is believed to exert its effects by binding to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5] This binding event alters the substrate specificity of CRBN, creating a new binding surface that recognizes "neosubstrates," which are not the natural targets of this E3 ligase. The recruitment of a neosubstrate to the CRL4^CRBN^ complex leads to its polyubiquitination and subsequent degradation by the 26S proteasome.
The primary neosubstrates identified for thalidomide and its analogs, such as lenalidomide and pomalidomide, are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][6] The degradation of these proteins is central to the immunomodulatory and anti-myeloma effects of these drugs. It is hypothesized that (+)-4-Nitrothalidomide induces the degradation of a similar profile of neosubstrates.
Figure 1: Proposed signaling pathway for (+)-4-Nitrothalidomide.
Quantitative Data Summary
There is a lack of specific quantitative data for (+)-4-Nitrothalidomide in the public domain. However, data for thalidomide and its key analogs provide a valuable reference for expected performance.
Table 1: Binding Affinity of Thalidomide Enantiomers to CRBN
| Compound | Binding Affinity (KD) to CRBN | Reference |
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | [1] |
| Thalidomide (racemic) | ~250 nM | [5] |
| Lenalidomide | ~178 nM | [5] |
| Pomalidomide | ~157 nM | [5] |
Table 2: Degradation Potency of Thalidomide Analogs
| Compound | Neosubstrate | DC50 | Cell Line | Reference |
| Lenalidomide | IKZF1 | Not specified | MM.1S | [4] |
| Pomalidomide | IKZF1 | Not specified | MM.1S | [4] |
| Iberdomide | Ikaros (IKZF1) | More efficient than lenalidomide/pomalidomide | Not specified | [2] |
Note: DC50 is the concentration of the compound that induces 50% degradation of the target protein.
Experimental Protocols
The following protocols are generalized based on methods used for thalidomide and its analogs. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Chiral Separation of 4-Nitrothalidomide Enantiomers by HPLC
This protocol provides a general guideline for the separation of the enantiomers of 4-Nitrothalidomide. Specific conditions may need to be optimized.
Materials:
-
Racemic 4-Nitrothalidomide
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Lux i-Amylose-3, Chiralcel OJ-H)[7][8][9]
-
Mobile phase: Acetonitrile with 0.1% Diethylamine or neat methanol/ethanol[7][8]
-
Filtration device for sample and mobile phase
Procedure:
-
Mobile Phase Preparation: Prepare the chosen mobile phase and degas it thoroughly.
-
Sample Preparation: Dissolve racemic 4-Nitrothalidomide in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[7]
-
Inject the prepared sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).[7]
-
The two enantiomers should elute as separate peaks. The retention times will depend on the specific column and mobile phase used.
-
-
Fraction Collection: Collect the separated enantiomer fractions for further analysis and biological assays.
-
Enantiomeric Purity Assessment: Analyze the collected fractions by HPLC to determine their enantiomeric purity.
Figure 2: Workflow for chiral separation of 4-Nitrothalidomide.
Protocol 2: CRBN Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique to measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding between a small molecule and a protein.
Materials:
-
Purified recombinant human CRBN protein
-
(+)-4-Nitrothalidomide
-
ITC instrument (e.g., MicroCal iTC200)
-
ITC buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl)
-
Dialysis equipment
Procedure:
-
Protein Preparation: Dialyze the purified CRBN protein against the ITC buffer to ensure buffer matching. Determine the accurate protein concentration.
-
Ligand Preparation: Dissolve (+)-4-Nitrothalidomide in the final dialysis buffer. The ligand concentration should be 10-20 times higher than the protein concentration.[10]
-
ITC Experiment Setup:
-
Thoroughly clean the ITC cell and syringe.
-
Load the CRBN solution into the sample cell (typically 10-50 µM).
-
Load the (+)-4-Nitrothalidomide solution into the injection syringe (typically 100-500 µM).
-
-
Titration:
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
The experiment consists of an initial small injection followed by a series of larger, equal-volume injections.
-
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
Figure 3: Workflow for Isothermal Titration Calorimetry.
Protocol 3: In-Cell Protein Degradation Assay (Western Blot)
This protocol is used to assess the ability of (+)-4-Nitrothalidomide to induce the degradation of a target neosubstrate (e.g., IKZF1) in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., MM.1S multiple myeloma cells for IKZF1)
-
(+)-4-Nitrothalidomide
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibodies against the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere (if applicable).
-
Treat the cells with various concentrations of (+)-4-Nitrothalidomide or DMSO for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Determine the extent of protein degradation at different concentrations of (+)-4-Nitrothalidomide.
-
Protocol 4: High-Throughput Protein Degradation Assay (HiBiT Assay)
The HiBiT assay is a sensitive and quantitative method for monitoring protein degradation in live cells.[11][12][13]
Materials:
-
CRISPR/Cas9-engineered cell line with the target protein endogenously tagged with the HiBiT peptide.
-
LgBiT protein (for lytic endpoint assays) or a vector for LgBiT expression (for live-cell kinetic assays).
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System.
-
(+)-4-Nitrothalidomide
-
DMSO (vehicle control)
-
Luminometer
Procedure (Endpoint Lytic Assay):
-
Cell Plating: Seed the HiBiT-tagged cells in a multi-well plate.
-
Compound Treatment: Treat the cells with a dilution series of (+)-4-Nitrothalidomide or DMSO for the desired time.
-
Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and substrate) to the wells.
-
Incubate to allow for cell lysis and luminescent signal generation.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescent signal to the vehicle control.
-
Plot the normalized signal against the compound concentration to generate a dose-response curve.
-
Calculate the DC50 and Dmax (maximum degradation) values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target Degradation [promega.sg]
Application Notes and Protocols for Developing Assays with (+)-4-Nitrothalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-4-Nitrothalidomide is a derivative of thalidomide, a class of molecules known as immunomodulatory drugs (IMiDs). These compounds are of significant interest in drug discovery, particularly in the fields of oncology and immunology. The primary mechanism of action of thalidomide and its analogs is the binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN)[1][2][3]. This interaction modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][3]. The degradation of these transcription factors is crucial for the anti-proliferative and immunomodulatory effects of these compounds in various cancer cell lines, particularly multiple myeloma[1][3].
While 4-Nitrothalidomide is a known CRBN ligand and a precursor in the synthesis of the more potent analog pomalidomide, publicly available data on its specific binding affinity and cellular activity is limited. It has been noted that the addition of a nitro group at the 4-position of the phthaloyl ring can decrease the activity compared to other substitutions[4]. These application notes provide a comprehensive guide to developing and executing key assays to characterize the biological activity of (+)-4-Nitrothalidomide and similar molecules. The provided protocols will enable researchers to generate crucial data on CRBN binding, downstream effects on target protein degradation, and cellular anti-proliferative activity.
Signaling Pathway of 4-Nitrothalidomide Action
The binding of 4-Nitrothalidomide to Cereblon (CRBN) initiates a cascade of events leading to the degradation of specific protein substrates. This signaling pathway is central to the mechanism of action of thalidomide and its analogs.
Caption: CRBN Engagement and Substrate Degradation Pathway.
Quantitative Data for Thalidomide Analogs
The following tables provide representative quantitative data for thalidomide and its clinically significant analogs, lenalidomide and pomalidomide. This data illustrates the expected outcomes from the assays described in these application notes and serves as a benchmark for the characterization of new derivatives like (+)-4-Nitrothalidomide.
Table 1: Cereblon Binding Affinity of Thalidomide Analogs
| Compound | Assay Type | IC50 / Kd (nM) | Reference |
| Thalidomide | TR-FRET | ~2500 | N/A |
| Lenalidomide | TR-FRET | ~1000 | N/A |
| Pomalidomide | TR-FRET | ~200 | N/A |
Table 2: In Vitro Anti-Proliferative Activity of Thalidomide Analogs
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Thalidomide | MM.1S | MTT Assay | >10 | N/A |
| Lenalidomide | MM.1S | MTT Assay | ~1 | N/A |
| Pomalidomide | MM.1S | MTT Assay | ~0.1 | N/A |
Table 3: IKZF1/IKZF3 Degradation Activity of Thalidomide Analogs
| Compound | Cell Line | Assay Type | DC50 (nM) | Reference |
| Thalidomide | MM.1S | Western Blot | >1000 | N/A |
| Lenalidomide | MM.1S | Western Blot | ~100 | N/A |
| Pomalidomide | MM.1S | Western Blot | ~10 | N/A |
Note: The IC50, Kd, and DC50 values presented are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.
Caption: Workflow for the TR-FRET Cereblon Binding Assay.
Principle of the Assay: This assay measures the binding of a test compound to CRBN by competing with a fluorescently labeled thalidomide tracer. A GST-tagged CRBN protein is used in conjunction with a Europium (Eu)-labeled anti-GST antibody (donor) and a red-shifted fluorescent thalidomide analog (acceptor). When the tracer binds to CRBN, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.
Materials and Reagents:
-
GST-tagged human Cereblon (CRBN) protein
-
Anti-GST antibody labeled with Europium cryptate
-
Thalidomide-Red (or other suitable fluorescent tracer)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low-volume white plates
-
Test compound ((+)-4-Nitrothalidomide) and positive control (e.g., Pomalidomide)
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted test compound or control.
-
Add 4 µL of GST-CRBN protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mixture of Anti-GST-Europium and Thalidomide-Red in assay buffer.
-
Add 4 µL of the antibody/tracer mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Anti-Proliferative Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of cancer cells.
Caption: Workflow for the MTT Anti-Proliferative Assay.
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials and Reagents:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear-bottom plates
-
Test compound ((+)-4-Nitrothalidomide) and positive control (e.g., Pomalidomide)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound and positive control in culture medium.
-
Add 100 µL of the diluted compound to the respective wells and incubate for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: IKZF1/IKZF3 Degradation Assay (Western Blot)
This protocol is used to determine the ability of a test compound to induce the degradation of the neo-substrates IKZF1 and IKZF3.
Caption: Workflow for Western Blot Analysis of Protein Degradation.
Principle of the Assay: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Materials and Reagents:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound ((+)-4-Nitrothalidomide) and positive control (e.g., Pomalidomide)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and treat with a dose-range of the test compound for 4-24 hours.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
Quantify the band intensities and normalize to the loading control (β-actin). Plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration for 50% degradation).
References
Application Notes and Protocols for 4-Nitrothalidomide in Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality and research tool, enabling the selective elimination of proteins of interest. This is often achieved using small molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues" that bind to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor.[1][2][3][4][5][6] This binding event alters CRBN's substrate specificity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not endogenous targets of CRBN.[1][2][3][4][5][6]
4-Nitrothalidomide is a derivative of thalidomide. While specific biological data for 4-Nitrothalidomide, such as its binding affinity for CRBN and its precise neosubstrate profile, are not extensively documented in publicly available literature, its structural similarity to thalidomide suggests it may function through a similar mechanism. These application notes provide a framework for researchers to investigate the potential of 4-Nitrothalidomide as an inducer of protein ubiquitination and degradation. The provided protocols are established methods that can be adapted to characterize the activity of this compound.
Mechanism of Action: CRBN-Mediated Protein Degradation
The proposed mechanism of action for thalidomide-like molecules involves the formation of a ternary complex between the E3 ligase (specifically the CRBN subunit), the small molecule degrader, and a target protein (neosubstrate). This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate. A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Quantitative Data
Quantitative characterization is essential to determine the efficacy and specificity of 4-Nitrothalidomide as a protein degrader. The following table provides a template for organizing experimental data, with comparative values for well-characterized thalidomide analogs to provide a benchmark.
| Compound | Target Protein(s) | DC50 (nM) | Dmax (%) | CRBN Binding Affinity (Kd, µM) | Cell Line |
| 4-Nitrothalidomide | To be determined | To be determined | To be determined | To be determined | User-defined |
| Thalidomide | IKZF1, IKZF3, GSPT1 | ~1000 | ~80-90 | ~0.25 | MM.1S |
| Lenalidomide | IKZF1, IKZF3, CK1α | ~50-100 | >90 | ~0.18 | MM.1S, HCT116 |
| Pomalidomide | IKZF1, IKZF3 | ~1-10 | >95 | ~0.02 | MM.1S |
Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values are context-dependent and can vary between cell lines and experimental conditions. The provided values for thalidomide and its analogs are approximate and for comparative purposes.
Experimental Protocols
The following protocols are standard methods for assessing targeted protein degradation and ubiquitination. They should be optimized for the specific cell lines and target proteins under investigation.
Experimental Workflow Overview
Protocol 1: Assessment of Protein Degradation by Western Blot
This protocol allows for the semi-quantitative analysis of target protein levels following treatment with 4-Nitrothalidomide.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
4-Nitrothalidomide (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response range of 4-Nitrothalidomide (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the primary antibody for the loading control and repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Protocol 2: In Vivo Ubiquitination Assay by Immunoprecipitation
This protocol is used to determine if the degradation of the target protein is ubiquitin-dependent.
Materials:
-
Transfected cells (e.g., expressing His-tagged ubiquitin and/or FLAG-tagged target protein)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Dilution buffer (e.g., RIPA buffer without SDS)
-
Primary antibody against the target protein
-
Protein A/G agarose beads
-
Wash buffer (e.g., RIPA buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibody against ubiquitin or a tag on ubiquitin (e.g., anti-His)
Procedure:
-
Cell Culture and Transfection (Optional but Recommended):
-
Co-transfect cells with plasmids encoding the target protein (if not endogenously expressed at sufficient levels) and a tagged ubiquitin (e.g., His-Ub).
-
Treat the cells with 4-Nitrothalidomide and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis under Denaturing Conditions:
-
Lyse the cells in denaturing lysis buffer and heat at 95-100°C for 10 minutes to disrupt protein-protein interactions.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet debris.
-
-
Immunoprecipitation:
-
Dilute the lysate with dilution buffer to reduce the SDS concentration to ~0.1%.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using an antibody against ubiquitin or the ubiquitin tag. A ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.
-
Protocol 3: Quantitative Analysis of Protein Degradation using the HiBiT Assay
The HiBiT assay is a sensitive, quantitative method to measure protein abundance in real-time or in an endpoint format.[7][8][9] This requires CRISPR/Cas9-mediated knock-in of the HiBiT tag into the endogenous locus of the target protein.
Materials:
-
HiBiT-tagged cell line for the protein of interest
-
White, opaque tissue culture plates (e.g., 96-well or 384-well)
-
4-Nitrothalidomide
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the HiBiT-tagged cells in a white, opaque plate.
-
Treat the cells with a serial dilution of 4-Nitrothalidomide.
-
-
Lytic Detection:
-
Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.
-
Add the lytic reagent to the wells and incubate for the recommended time to lyse the cells and generate a luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of HiBiT-tagged protein.
-
Plot the luminescence signal against the concentration of 4-Nitrothalidomide to generate a dose-response curve and calculate the DC50 and Dmax values.
-
References
- 1. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Degradation [promega.com]
Application Notes and Protocols for 4-Nitrothalidomide, (+)- in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrothalidomide is a derivative of thalidomide, a compound with a well-documented history of immunomodulatory and anti-inflammatory properties.[1][2] Like its parent compound, 4-Nitrothalidomide is of significant interest to researchers for its potential therapeutic applications, particularly in oncology and inflammatory diseases. These effects are largely attributed to its interaction with the E3 ubiquitin ligase Cereblon (CRBN), which leads to the degradation of specific substrate proteins and the modulation of downstream signaling pathways, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and the suppression of Nuclear Factor-kappa B (NF-κB) activity.[1][2]
This document provides detailed application notes and protocols for the in vitro use of (+)-4-Nitrothalidomide. Due to the limited availability of specific dosage data for 4-Nitrothalidomide in the public domain, the provided concentration ranges are based on studies with thalidomide and its analogs. It is strongly recommended that researchers perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.
Data Presentation
Table 1: General Concentration Ranges for In Vitro Assays with Thalidomide Analogs
| Assay Type | Cell Line Examples | Concentration Range | Incubation Time | Reference Compound |
| Cell Viability | MCF-7, Hep-G2, RAW 264.7 | 1 - 100 µM | 24 - 72 hours | Thalidomide |
| TNF-α Inhibition | U937, MG-63, PBMCs | 0.1 - 50 µM | 4 - 24 hours | Thalidomide |
| NF-κB Inhibition | HEK293, Jurkat, Myoblasts | 1 - 50 µM | 1 - 24 hours | Thalidomide |
| Cereblon Binding | 293T | 0.01 - 10 µM | 6 hours | Thalidomide |
Note: The optimal concentration of 4-Nitrothalidomide may vary significantly based on the cell type, assay duration, and specific endpoint being measured.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by thalidomide and its analogs, as well as a general workflow for in vitro experimentation.
Caption: A generalized workflow for in vitro experiments using 4-Nitrothalidomide.
Caption: Inhibition of the NF-κB signaling pathway by 4-Nitrothalidomide.
Caption: Mechanism of 4-Nitrothalidomide-induced protein degradation via Cereblon.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of 4-Nitrothalidomide.
Materials:
-
4-Nitrothalidomide, (+) isomer
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell line (e.g., MCF-7, Hep-G2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 4-Nitrothalidomide in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 100 µM to 1 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 4-Nitrothalidomide. Include a vehicle control (medium with DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the 4-Nitrothalidomide concentration to determine the IC₅₀ value.
TNF-α Inhibition Assay (ELISA)
This protocol describes the measurement of TNF-α secretion from stimulated immune cells.
Materials:
-
4-Nitrothalidomide, (+) isomer
-
DMSO
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., U937)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
24-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PBMCs or macrophages in a 24-well plate at a density of 1 x 10⁶ cells/mL in 1 mL of complete medium.
-
Pre-treatment: Treat the cells with various concentrations of 4-Nitrothalidomide for 1-2 hours before stimulation. Include a vehicle control.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the plate for 4-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Create a standard curve using the provided TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage of TNF-α inhibition for each concentration of 4-Nitrothalidomide compared to the LPS-stimulated vehicle control.
NF-κB Activation Assay (Reporter Assay)
This protocol utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Materials:
-
4-Nitrothalidomide, (+) isomer
-
DMSO
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM supplemented with 10% FBS
-
TNF-α or other NF-κB activator
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells in a white, opaque 96-well plate at an appropriate density. Incubate overnight.
-
Pre-treatment: Treat the cells with different concentrations of 4-Nitrothalidomide for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO₂.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the percentage of NF-κB inhibition for each concentration of 4-Nitrothalidomide relative to the TNF-α-stimulated vehicle control.
Cereblon Binding Assay (Competitive Binding)
This protocol is a general approach to assess the binding of 4-Nitrothalidomide to Cereblon.
Materials:
-
4-Nitrothalidomide, (+) isomer
-
Recombinant human Cereblon (CRBN) protein
-
A known fluorescently labeled CRBN ligand (e.g., fluorescently-tagged thalidomide)
-
Assay buffer
-
384-well, low-volume, non-binding surface plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare a solution of recombinant CRBN protein and the fluorescently labeled CRBN ligand in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of 4-Nitrothalidomide in the assay buffer.
-
Assay Setup: In a 384-well plate, add the CRBN protein, the fluorescently labeled ligand, and the various concentrations of 4-Nitrothalidomide. Include controls with no competitor and with a high concentration of a known CRBN binder.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The binding of 4-Nitrothalidomide to CRBN will displace the fluorescent ligand, resulting in a decrease in fluorescence polarization. Plot the change in fluorescence polarization against the concentration of 4-Nitrothalidomide to determine the binding affinity (e.g., Kᵢ or IC₅₀).
References
Application Notes and Protocols for Cell Permeability Assays of 4-Nitrothalidomide, (+)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the cell permeability of a drug candidate is a critical step in the early stages of drug development. It provides insights into the potential for oral absorption and distribution to target tissues. For novel compounds like 4-Nitrothalidomide, a derivative of thalidomide, assessing its ability to cross cellular barriers is fundamental to predicting its pharmacokinetic profile and bioavailability.
These application notes provide detailed protocols for two of the most common and accepted in vitro models for predicting drug permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. While PAMPA offers a high-throughput method to assess passive diffusion, the Caco-2 assay provides a more comprehensive model that includes both passive and active transport mechanisms across an epithelial cell monolayer.
Physicochemical Properties of 4-Nitrothalidomide
A summary of the known physicochemical properties of 4-Nitrothalidomide is presented below. These properties can influence its permeability characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉N₃O₆ | [1][2][3] |
| Molar Mass | 303.23 g/mol | [1][2] |
| Appearance | Pale Yellow to Pale Beige Solid | [1] |
| Solubility | Slightly soluble in Acetonitrile (heated, sonicated) and DMSO | [1] |
| pKa (Predicted) | 10.55 ± 0.40 | [1] |
| Melting Point | >200°C (decomposes) | [1][4] |
Data Presentation: Permeability of Thalidomide and Analogs
Table 1: Caco-2 Permeability Data for Thalidomide and Analogs
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (BA/AB) | Reference |
| Thalidomide | 2.5 - 300 | Apical to Basolateral (A-B) | 20 - 60 | Not Reported | [5][6] |
| Basolateral to Apical (B-A) | 20 - 60 | [5][6] | |||
| Lenalidomide | Not Specified | Apical to Basolateral (A-B) | Low Permeability | Not Reported | [7] |
| Pomalidomide | Not Specified | Apical to Basolateral (A-B) | Higher than Lenalidomide | Not Reported | [7] |
Note: The permeability of thalidomide was found to be concentration-dependent, with a decrease in the apical to basolateral Papp values at higher concentrations, suggesting the involvement of a saturable transport mechanism.[5][6]
Table 2: General Permeability Classification Based on Papp Values
| Permeability Class | Papp Value (x 10⁻⁶ cm/s) | Expected Oral Absorption |
| Low | < 1.0 | Poor |
| Moderate | 1.0 - 10.0 | Moderate |
| High | > 10.0 | High |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive, transcellular permeability of compounds. It utilizes a 96-well microplate where a filter plate is coated with an artificial membrane (e.g., a lipid/dodecane mixture) and placed on top of a 96-well acceptor plate.
-
4-Nitrothalidomide
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane (e.g., 2% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Reference compounds (high and low permeability controls, e.g., propranolol and furosemide)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of 4-Nitrothalidomide and reference compounds in DMSO.
-
Preparation of Donor Solutions: Dilute the stock solutions to a final concentration of 100 µM in PBS (the final DMSO concentration should be ≤ 1%).
-
Coating the Filter Plate: Add 5 µL of the phosphatidylcholine/dodecane solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Assembling the PAMPA Sandwich:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the donor solution (containing 4-Nitrothalidomide or reference compounds) to each well of the coated filter plate.
-
-
Incubation: Carefully place the filter plate on top of the acceptor plate to form the "sandwich." Incubate at room temperature for 4-16 hours on a plate shaker with gentle agitation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D = Volume of the donor well (cm³)
-
V_A = Volume of the acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
[C_A] = Concentration in the acceptor well
-
[C_equilibrium] = (V_D * [C_D_initial]) / (V_D + V_A)
-
[C_D_initial] = Initial concentration in the donor well
-
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express various transporters.
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
4-Nitrothalidomide
-
Lucifer yellow (for monolayer integrity testing)
-
Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
-
Monolayer Differentiation:
-
Culture the cells for 21-25 days, changing the medium every 2-3 days.
-
The formation of a differentiated monolayer can be monitored by measuring the TEER. A TEER value > 250 Ω·cm² typically indicates a confluent monolayer with well-formed tight junctions.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, assess the integrity of the monolayer using Lucifer yellow. Add Lucifer yellow to the apical chamber and measure its appearance in the basolateral chamber over time. A Papp value for Lucifer yellow of < 1.0 x 10⁻⁶ cm/s is generally considered acceptable.
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayer with pre-warmed HBSS (pH 7.4 for the basolateral chamber, pH 6.5 for the apical chamber to mimic the intestinal environment).
-
Add the test solution containing 4-Nitrothalidomide (e.g., 10 µM) to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure as above, but add the test solution to the basolateral chamber and sample from the apical chamber.
-
-
-
Sample Analysis:
-
Determine the concentration of 4-Nitrothalidomide in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp is calculated using the following equation:
Where:
-
dQ/dt = The steady-state flux (rate of appearance of the compound in the receiver chamber)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration of the compound in the donor chamber
The Efflux Ratio (ER) is calculated as:
An efflux ratio greater than 2 is indicative of active efflux.
-
Visualization of Experimental Workflows
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Conclusion
The provided protocols for the PAMPA and Caco-2 assays offer robust methods for evaluating the cell permeability of 4-Nitrothalidomide. By generating and comparing the apparent permeability coefficients from these assays, researchers can gain valuable insights into its potential for oral absorption and identify if active transport mechanisms are involved in its disposition. This information is crucial for guiding further drug development efforts.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. PAMPA | Evotec [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. dev.drugbank.com [dev.drugbank.com]
- 5. Transport of thalidomide by the human intestinal caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Nitrothalidomide and its (+)-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 4-Nitrothalidomide, with a specific focus on the separation and quantification of its chiral enantiomers, including the (+)-enantiomer. The methodologies described herein are based on established analytical techniques for thalidomide and its analogs and are intended to serve as a comprehensive guide for the development and validation of analytical methods for 4-Nitrothalidomide.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Quantification of 4-Nitrothalidomide
Application Note
The enantiomers of chiral drugs can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is critical in drug development. This application note describes a chiral High-Performance Liquid Chromatography (HPLC) method with UV detection for the separation and quantification of the (+) and (-) enantiomers of 4-Nitrothalidomide.
The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad enantioselectivity for thalidomide and its derivatives. The selection of an appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Based on literature for analogous compounds, amylose and cellulose-based columns, such as Chiralpak® AD-H or Chiralcel® OJ-H, are excellent candidates. A polar organic mobile phase, such as methanol or ethanol, is recommended for optimal separation.
This method is suitable for the determination of enantiomeric purity and the quantification of each enantiomer in bulk drug substances and pharmaceutical formulations.
Quantitative Data Summary
The following table summarizes the proposed HPLC method parameters and expected performance characteristics. These values are based on typical performance for related compounds and should be validated for 4-Nitrothalidomide.
| Parameter | Proposed Method | Expected Performance |
| Chromatographic Column | Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) | Baseline separation of enantiomers |
| Mobile Phase | Methanol | Isocratic elution |
| Flow Rate | 0.5 mL/min | Efficient separation within a reasonable runtime |
| Column Temperature | 25°C | Reproducible retention times |
| Injection Volume | 10 µL | Good peak shape and sensitivity |
| Detection Wavelength | 254 nm | Adequate sensitivity for quantification |
| Linearity (r²) | > 0.999 | For a concentration range of 0.1 - 100 µg/mL |
| Precision (%RSD) | < 2% | For intra- and inter-day analysis |
| Accuracy (% Recovery) | 98 - 102% | At three concentration levels |
| Limit of Detection (LOD) | ~0.03 µg/mL | |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Experimental Protocol
1. Materials and Reagents
-
4-Nitrothalidomide reference standard (racemic)
-
(+)-4-Nitrothalidomide reference standard (if available)
-
HPLC-grade methanol
-
HPLC-grade ethanol
-
HPLC-grade 2-propanol
-
Deionized water
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chiralcel® OJ-H column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
3. Preparation of Mobile Phase
-
Prepare the mobile phase by filtering HPLC-grade methanol through a 0.45 µm membrane filter and degassing it prior to use.
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic 4-Nitrothalidomide reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
5. Chromatographic Conditions
-
Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 100% Methanol
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Run Time: Approximately 30 minutes (adjust as necessary to ensure elution of both enantiomers).
6. System Suitability
-
Inject the racemic standard solution six times.
-
The resolution between the two enantiomer peaks should be ≥ 1.5.
-
The relative standard deviation (%RSD) for the peak areas of six replicate injections should be ≤ 2.0%.
-
The tailing factor for each enantiomer peak should be ≤ 2.0.
7. Analysis of Samples
-
Prepare sample solutions by dissolving the 4-Nitrothalidomide sample in the mobile phase to a concentration within the calibration range.
-
Inject the sample solutions into the HPLC system.
-
Identify the enantiomer peaks based on the retention times of the reference standards (if available) or by a consistent elution order.
-
Quantify the amount of each enantiomer using the calibration curve generated from the working standard solutions.
Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis of 4-Nitrothalidomide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of 4-Nitrothalidomide in Biological Matrices
Application Note
For the quantification of 4-Nitrothalidomide in complex biological matrices such as plasma or serum, a highly sensitive and selective method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical applications due to its excellent sensitivity, specificity, and wide dynamic range.
This application note outlines a method for the quantification of 4-Nitrothalidomide in human plasma. The protocol involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by rapid chromatographic separation and detection by tandem mass spectrometry. A stable isotope-labeled internal standard (SIL-IS) of 4-Nitrothalidomide is recommended for the most accurate and precise quantification, as it compensates for matrix effects and variability in sample processing and instrument response. In the absence of a SIL-IS, a structurally similar compound can be used as an internal standard.
The method is intended for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the measurement of 4-Nitrothalidomide concentrations in biological fluids.
Quantitative Data Summary
The following table presents the proposed LC-MS/MS method parameters and expected performance characteristics. These are representative values and require full validation.
| Parameter | Proposed Method | Expected Performance |
| Chromatographic Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | Fast and efficient separation |
| Mobile Phase A | 0.1% Formic Acid in Water | Gradient elution |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | Suitable for fast LC |
| Column Temperature | 40°C | Reproducible chromatography |
| Injection Volume | 5 µL | Minimizes matrix effects |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Good ionization efficiency |
| MRM Transition (Analyte) | To be determined (e.g., [M+H]⁺ → fragment) | Specific and sensitive detection |
| MRM Transition (IS) | To be determined | |
| Linearity (r²) | > 0.995 | For a concentration range of 0.1 - 500 ng/mL |
| Precision (%RSD) | < 15% | For LLOQ, low, mid, and high QC samples |
| Accuracy (% Bias) | ± 15% | For LLOQ, low, mid, and high QC samples |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL |
Experimental Protocol
1. Materials and Reagents
-
4-Nitrothalidomide reference standard
-
Internal Standard (IS) (e.g., 4-Nitrothalidomide-d4 or a suitable analog)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Instrumentation
-
UHPLC or HPLC system
-
C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Tandem mass spectrometer with an ESI source
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of 4-Nitrothalidomide and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Nitrothalidomide stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the IS stock solution in acetonitrile to a final concentration (e.g., 100 ng/mL).
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer:
-
Ion Source: ESI, Positive Ion Mode
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: Determine the precursor and product ions for 4-Nitrothalidomide and the IS by infusing standard solutions into the mass spectrometer.
-
6. Data Analysis
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of 4-Nitrothalidomide in the unknown samples from the calibration curve.
Workflow Diagram
Caption: Bioanalytical Workflow for LC-MS/MS Quantification of 4-Nitrothalidomide.
Troubleshooting & Optimization
Technical Support Center: 4-Nitrothalidomide, (+)- Experiments
Welcome to the technical support center for 4-Nitrothalidomide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 4-Nitrothalidomide and what are its primary research applications?
A1: 4-Nitrothalidomide is a derivative of thalidomide, an immunomodulatory drug. It serves as a key intermediate in the synthesis of more potent thalidomide analogs like Pomalidomide.[1] In research, it is studied for its own biological activities, which include inhibiting the growth and proliferation of endothelial cells (such as HUVEC), suggesting it has anti-angiogenic properties.[1] Like other thalidomide-based compounds, its mechanism is of significant interest in cancer research and immunology.
Q2: What is the primary mechanism of action for 4-Nitrothalidomide?
A2: The primary mechanism of action for 4-Nitrothalidomide and other thalidomide analogs (known as Immunomodulatory Drugs or IMiDs) involves binding to the protein Cereblon (CRBN).[2][3] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[2] The binding of 4-Nitrothalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates," such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][5] This targeted protein degradation is central to the compound's anti-proliferative and immunomodulatory effects.[2]
Q3: How should I properly store 4-Nitrothalidomide powder and stock solutions?
A3: Proper storage is critical to maintain the compound's stability and activity. Follow these guidelines:
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years). It should be kept in a tightly sealed container, preferably under a dry, inert atmosphere.
-
Stock Solutions: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 1 year). For frequent use, a working aliquot can be stored at 4°C for up to one week.
Q4: What are the recommended safety precautions when handling this compound?
A4: 4-Nitrothalidomide is a chemical intended for research use only and must be handled with care.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid creating dust.
-
Exposure: This compound may cause skin, eye, and respiratory irritation. In case of contact, wash skin thoroughly with soap and water. If it gets in the eyes, rinse cautiously with water for several minutes.
-
Disposal: Dispose of waste material according to your institution's hazardous waste guidelines.
Section 2: Troubleshooting Guide
Problem: Compound Precipitation or Incomplete Dissolution
Q: My 4-Nitrothalidomide is not dissolving properly or is precipitating out of my media. What should I do?
A: Solubility issues are a common challenge. Here are steps to resolve them:
-
Choose the Right Solvent: 4-Nitrothalidomide is poorly soluble in aqueous solutions. A high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
-
Use Gentle Heat and Sonication: To aid dissolution, you can gently warm the solution (to around 37°C) and use an ultrasonic bath. Avoid overheating, as it can degrade the compound.
-
Prepare Fresh Solutions: If you observe precipitation in your stock solution, it may have absorbed moisture or degraded. It is best to prepare a fresh stock from the powder.
-
Check Final Concentration in Media: When diluting the DMSO stock into your aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤0.5%) to prevent both solvent toxicity and compound precipitation.[6] Mix thoroughly immediately after adding the stock to the media.
Problem: Inconsistent or No Observed Biological Effect
Q: I am not observing the expected anti-proliferative or immunomodulatory effects in my cell-based assay. What could be the cause?
A: This can be due to several factors related to the compound, the cells, or the assay itself. Follow this troubleshooting workflow:
-
Cell Line Sensitivity: The effects of 4-Nitrothalidomide are dependent on the expression of Cereblon (CRBN).[2] Cell lines with low or no CRBN expression will be resistant to its effects. Verify the CRBN status of your cell model.
-
Dose and Duration: The optimal concentration and treatment time can vary significantly between cell types. A dose-response experiment is critical to determine the IC50 (the concentration that inhibits 50% of the response) in your specific system.
Problem: High Background or Off-Target Effects
Q: My vehicle-treated cells are showing signs of toxicity or stress. How can I address this?
A: This is often related to the solvent vehicle (e.g., DMSO).
-
Limit Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic. For most cell lines, this is below 0.5%, but sensitive cell lines may require concentrations as low as 0.1%.[6]
-
Run a Solvent Toxicity Curve: Before starting your main experiment, test a range of DMSO concentrations on your cells to determine the highest non-toxic concentration.
-
Use a Vehicle Control: Every experiment must include a "vehicle control" group that is treated with the same final concentration of solvent as the compound-treated groups. This allows you to subtract any background effects caused by the solvent itself.
Section 3: Experimental Protocols and Data
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: 4-Nitrothalidomide has a molecular weight of 303.23 g/mol .[7] To make a 10 mM solution, you need 3.0323 mg per 1 mL of solvent.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 303.23 g/mol * 1000 mg/g = 3.0323 mg/mL
-
-
Weighing: Accurately weigh out a precise amount of 4-Nitrothalidomide powder (e.g., 3.03 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 3.03 mg) to the tube.
-
Mixing: Vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -80°C.
Protocol 2: General Cell-Based Viability Assay (96-well plate)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of your 4-Nitrothalidomide stock solution in cell culture medium. For a dose-response experiment, a range from 0.01 µM to 100 µM is a good starting point.
-
Controls: Prepare the following controls:
-
Vehicle Control: Medium with the same final DMSO concentration as your highest compound dose.
-
Untreated Control: Medium only.
-
Positive Control: A known cytotoxic agent for your cell line (if available).
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound or controls to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Endpoint Measurement: Assess cell viability using a standard method, such as an MTS, MTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Data Presentation
Table 1: Physicochemical Properties of 4-Nitrothalidomide
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N₃O₆ | [1][7] |
| Molecular Weight | 303.23 g/mol | [1][7] |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione | [7] |
| Appearance | Solid Powder | [1] |
| Purity | Typically >98% | N/A |
| CAS Number | 19171-18-7 | [1][8] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Type | Notes |
| DMSO | Polar Aprotic | Highly Recommended. Solubilizes a wide range of organic molecules. Use anhydrous grade. Keep final concentration in media low (≤0.5%).[6] |
| DMF | Polar Aprotic | An alternative to DMSO, but can be more toxic to cells. |
| Ethanol | Polar Protic | Generally lower solubility for this class of compounds compared to DMSO. Can be used as a co-solvent but may be more toxic to cells at effective concentrations.[6] |
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Nitrothalidomide | C13H9N3O6 | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitrothalidomide | CAS 19171-18-7 | LGC Standards [lgcstandards.com]
4-Nitrothalidomide, (+)- stability and solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and solubility of 4-Nitrothalidomide. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data on the specific quantitative solubility and stability of 4-Nitrothalidomide is limited. Therefore, some information provided is based on the properties of structurally similar compounds, such as thalidomide and other nitroaromatic molecules. It is strongly recommended to perform site-specific validation for all experimental protocols.
Troubleshooting and FAQs
Solubility Issues
Q1: What are the recommended solvents for dissolving 4-Nitrothalidomide?
A1: 4-Nitrothalidomide is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Acetonitrile (with heating and sonication).[1] For biological assays, DMSO is a common choice for creating stock solutions. It is sparingly soluble in aqueous buffers.[2]
Q2: I am having trouble dissolving 4-Nitrothalidomide in my desired solvent. What can I do?
A2: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase Temperature: Gently warming the solution can aid in dissolution, especially in solvents like acetonitrile.[1]
-
Sonication: Use a sonicator to break down particles and enhance solvation.[1]
-
Start with a High-Concentration Stock in an Organic Solvent: Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for 4-Nitrothalidomide is unavailable, the stability of related nitroaromatic compounds can be influenced by pH.[3][4]
Q3: How can I determine the aqueous solubility of 4-Nitrothalidomide for my experiments?
A3: You can experimentally determine the kinetic or thermodynamic aqueous solubility. A common method is the shake-flask method followed by quantification using UV-Vis spectroscopy or LC-MS.[5][6][7][8] Detailed protocols are provided in the "Experimental Protocols" section.
Quantitative Solubility Data Summary
| Solvent | Solubility | Notes |
| DMSO | Slightly Soluble[1] | A common solvent for creating stock solutions. |
| Acetonitrile | Slightly Soluble[1] | Heating and sonication may be required. |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble[2] | For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute. |
Stability Issues
Q1: What are the recommended storage conditions for 4-Nitrothalidomide?
A1: 4-Nitrothalidomide powder should be stored at -20°C.[9] Stock solutions in DMSO should be stored at -80°C for long-term stability.[9]
Q2: How stable is 4-Nitrothalidomide in aqueous solutions and at different pH values?
Q3: Is 4-Nitrothalidomide sensitive to light or temperature?
A3: While specific photostability data for 4-Nitrothalidomide is unavailable, many compounds with aromatic nitro groups can be light-sensitive. It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil. Thermal degradation is also a possibility at elevated temperatures.[10] Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Potential Degradation
| Issue | Troubleshooting Steps |
| Precipitation in Aqueous Solution | * Lower the final concentration. * Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experiment. * Filter the solution before use to remove any precipitate. |
| Loss of Activity Over Time | * Prepare fresh solutions before each experiment. * Store stock solutions in small aliquots at -80°C to avoid multiple freeze-thaw cycles. * Perform a stability study in your experimental media to determine the compound's half-life under your specific conditions. |
| Discoloration of Solution | * This may indicate degradation. Prepare a fresh solution and protect it from light and elevated temperatures. |
Experimental Protocols
Kinetic Solubility Assessment (Shake-Flask Method)
This protocol is adapted from standard kinetic solubility assay procedures.[5][6][11]
1. Preparation of Stock Solution:
- Prepare a 10 mM stock solution of 4-Nitrothalidomide in 100% DMSO.
2. Serial Dilution:
- Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
3. Addition to Aqueous Buffer:
- Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate.
- Add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentrations (final DMSO concentration should be kept low, typically ≤1%).
4. Incubation and Measurement:
- Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
- Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which precipitation is observed is the kinetic solubility.
Stability Assessment using HPLC
This protocol is based on general guidelines for stability-indicating HPLC methods.[12][13][14][15][16]
1. Preparation of Solutions:
- Prepare a stock solution of 4-Nitrothalidomide in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
- Prepare solutions of the compound in different buffers (e.g., pH 4, 7, and 9) at a known concentration.
2. Stress Conditions:
- pH Stability: Incubate the buffered solutions at a controlled temperature (e.g., 37°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Thermal Stability: Incubate a solution of the compound at an elevated temperature (e.g., 50°C) and collect samples at different time points. Include a control sample at room temperature.
- Photostability: Expose a solution of the compound to a light source (e.g., UV lamp) and collect samples at different time points. Include a control sample protected from light.
3. HPLC Analysis:
- Analyze the samples by a validated stability-indicating reverse-phase HPLC (RP-HPLC) method with UV detection.
- The mobile phase composition and gradient should be optimized to separate the parent compound from any potential degradation products.
- Quantify the peak area of the parent compound at each time point to determine the rate of degradation.
Visualizations
Experimental Workflows
Caption: Workflow for Kinetic Solubility Assessment.
Caption: Workflow for HPLC-Based Stability Assessment.
Signaling Pathways
Caption: Putative Cereblon-Mediated Protein Degradation Pathway.
Caption: Postulated Inhibition of the NF-κB Signaling Pathway.
References
- 1. chembk.com [chembk.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. 4-Nitrothalidomide_TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. chromatographyonline.com [chromatographyonline.com]
minimizing off-target effects of 4-Nitrothalidomide, (+)-
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with (+)-4-Nitrothalidomide. The information provided is intended to help minimize off-target effects and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (+)-4-Nitrothalidomide and what is its primary mechanism of action?
(+)-4-Nitrothalidomide is a derivative of thalidomide and serves as a chemical intermediate in the synthesis of pomalidomide, a potent immunomodulatory drug.[1][2] Like other thalidomide analogs, its primary mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][4][5][6] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[4][7][8][9]
Q2: What are the known on-target effects of thalidomide and its analogs?
The primary on-target effects of thalidomide analogs, which are relevant for their therapeutic efficacy in conditions like multiple myeloma, are the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9] The degradation of these factors is a key contributor to the anti-proliferative and immunomodulatory activities of these compounds.
Q3: What are the potential off-target effects of (+)-4-Nitrothalidomide?
While specific off-target effects of (+)-4-Nitrothalidomide are not extensively documented in publicly available literature, data from its close analog, pomalidomide, can provide insights. Off-target effects arise from the degradation of proteins other than the intended therapeutic targets. Known off-target neosubstrates for pomalidomide include several zinc finger proteins (e.g., ZFP91, SALL4), RAB28, DTWD1, CUTA, and POLR2J. The degradation of Spalt-like transcription factor 4 (SALL4) is of particular concern as it has been linked to the teratogenic effects observed with thalidomide.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable experimental data. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of (+)-4-Nitrothalidomide to achieve the desired on-target effect while minimizing off-target degradation. A thorough dose-response analysis is recommended.
-
Use of Controls: Always include appropriate negative and positive controls in your experiments. This includes vehicle-only controls and, if possible, a compound with a similar structure but known to be inactive.
-
Orthogonal Validation: Confirm key findings using alternative methods. For example, if you observe a phenotype, validate that it is due to the degradation of the intended target using techniques like siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of the target protein.
-
Rational Drug Design: While not always feasible for individual researchers, being aware of structure-activity relationships can help in selecting analogs with potentially higher specificity.
Troubleshooting Guides
Problem 1: High degree of off-target protein degradation observed in proteomic analysis.
Possible Cause:
-
Concentration of (+)-4-Nitrothalidomide is too high.
-
The specific cell line being used is particularly sensitive to off-target effects.
-
Sub-optimal experimental conditions.
Suggested Solutions:
-
Perform a Dose-Response Study: Titrate (+)-4-Nitrothalidomide to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects.
-
Cell Line Screening: If possible, test the compound in multiple cell lines to identify one with a better on-target to off-target profile.
-
Optimize Incubation Time: Shorter incubation times may be sufficient to observe on-target effects with fewer off-target consequences.
-
Quantitative Proteomics: Employ quantitative mass spectrometry techniques, such as Tandem Mass Tag (TMT) labeling, to accurately compare the levels of on-target and off-target protein degradation across different conditions.
Problem 2: Inconsistent or unexpected phenotypic results.
Possible Cause:
-
Off-target effects are confounding the experimental outcome.
-
The observed phenotype is a result of the degradation of an unknown protein.
-
Variability in experimental setup.
Suggested Solutions:
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays to confirm that (+)-4-Nitrothalidomide is engaging with CRBN in your cellular model.
-
Rescue Experiments: If you hypothesize that the phenotype is due to the degradation of a specific on-target protein, perform a rescue experiment by overexpressing a degradation-resistant mutant of that protein.
-
CRISPR/Cas9 Screening: For a more unbiased approach to identify the protein responsible for the phenotype, a genome-wide CRISPR/Cas9 screen can be employed to find genes whose knockout phenocopies or reverses the effect of the compound.
-
Standardize Protocols: Ensure all experimental parameters, including cell density, passage number, and reagent concentrations, are consistent across experiments.
Data Presentation
Table 1: Known On-Target and Off-Target Neosubstrates of Thalidomide Analogs
| Target Type | Protein Name | Function | Associated Effects |
| On-Target | Ikaros (IKZF1) | Lymphoid transcription factor | Anti-proliferative, Immunomodulatory |
| On-Target | Aiolos (IKZF3) | Lymphoid transcription factor | Anti-proliferative, Immunomodulatory |
| Off-Target | SALL4 | Transcription factor | Teratogenicity |
| Off-Target | ZFP91 | Zinc finger protein | Varied cellular functions |
| Off-Target | RAB28 | Small GTPase | Vesicular trafficking |
| Off-Target | DTWD1 | Unknown | --- |
| Off-Target | CUTA | Protein trafficking | --- |
| Off-Target | POLR2J | RNA polymerase II subunit | Transcription |
Experimental Protocols
Protocol 1: Quantitative Proteomic Analysis of Protein Degradation
This protocol outlines a general workflow for identifying and quantifying protein degradation induced by (+)-4-Nitrothalidomide using Tandem Mass Tag (TMT) labeling followed by mass spectrometry.
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat cells with various concentrations of (+)-4-Nitrothalidomide or vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 12, or 24 hours).
2. Cell Lysis and Protein Extraction: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.
3. Protein Digestion and TMT Labeling: a. Take an equal amount of protein from each sample (e.g., 100 µg). b. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. c. Digest proteins into peptides using trypsin overnight at 37°C. d. Label the resulting peptides with the appropriate TMT reagent according to the manufacturer's protocol.
4. Mass Spectrometry and Data Analysis: a. Combine the labeled peptide samples. b. Fractionate the combined sample using high-pH reversed-phase chromatography. c. Analyze the fractions by LC-MS/MS. d. Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. e. Perform statistical analysis to identify proteins with significantly altered abundance upon treatment.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to assess the engagement of (+)-4-Nitrothalidomide with its target protein CRBN in intact cells.
1. Cell Treatment: a. Treat cultured cells with (+)-4-Nitrothalidomide or vehicle control for a specified time.
2. Thermal Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. c. Include an unheated control (room temperature).
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. b. Separate the soluble fraction from the precipitated protein by centrifugation. c. Collect the supernatant containing the soluble proteins.
4. Detection: a. Analyze the amount of soluble CRBN in each sample by Western blotting or ELISA. b. A shift in the melting curve of CRBN in the presence of (+)-4-Nitrothalidomide indicates target engagement.
Mandatory Visualizations
Caption: Mechanism of action of (+)-4-Nitrothalidomide.
Caption: Workflow for assessing on- and off-target effects.
References
- 1. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 3. Automated Sample Preparation Workflow for Tandem Mass Tag-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 5. promega.com [promega.com]
- 6. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Degradation [promega.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of 4-Nitrothalidomide, (+)-
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitrothalidomide, (+)-. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of 4-Nitrothalidomide, (+)-?
The primary challenges in enhancing the oral bioavailability of 4-Nitrothalidomide, (+)- stem from its physicochemical properties. Like its parent compound, thalidomide, it is expected to have low aqueous solubility, which is a major limiting factor for dissolution and subsequent absorption in the gastrointestinal tract.[1][2][3][4] Additionally, its metabolic stability is a key consideration. Thalidomide undergoes non-enzymatic hydrolysis and some enzymatic metabolism.[5][6] The presence of a nitro group on 4-Nitrothalidomide, (+)- may introduce additional metabolic pathways, such as nitroreduction by gut microbiota and various enzymes, potentially impacting its overall exposure.[2][7][8][9][10]
Q2: What are the general strategies to improve the bioavailability of poorly soluble compounds like 4-Nitrothalidomide, (+)-?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro- or nanoscale can significantly improve its dissolution rate.[7]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can enhance its solubility and dissolution.[4][11][12][13]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like nanoemulsions or solid lipid nanoparticles can improve its solubility and facilitate absorption through the lymphatic system.[14][15]
-
Chemical Modification: While not a formulation strategy, modifying the chemical structure, such as through N-alkylation, has been shown to increase the aqueous solubility of thalidomide analogs.[1][2]
Q3: What is the likely mechanism of action of 4-Nitrothalidomide, (+)-, and how does it relate to bioavailability?
As a thalidomide analog, 4-Nitrothalidomide, (+)- is expected to exert its biological effects by binding to the protein Cereblon (CRBN).[16][17] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[11][17][18] The binding of thalidomide and its analogs to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[16][17] The binding affinity to CRBN is a critical determinant of the compound's potency.[16][19] While bioavailability directly impacts the concentration of the drug that reaches the target site to engage with CRBN, the intrinsic binding affinity is a separate but equally important parameter for its pharmacological activity.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of 4-Nitrothalidomide, (+)- in In Vitro Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Investigate the pH-solubility profile of your compound. Thalidomide's solubility is pH-dependent. Adjusting the pH of the dissolution medium may improve the dissolution rate.[20] |
| High crystallinity | Consider formulation strategies that reduce crystallinity, such as preparing an amorphous solid dispersion.[11][12] |
| Particle size is too large | Employ particle size reduction techniques like micronization or nanomilling to increase the surface area available for dissolution.[7] |
| Inadequate wetting of the powder | Incorporate a surfactant at a low concentration into the dissolution medium to improve the wettability of the drug particles. |
Issue 2: Inconsistent or Low Bioavailability in Animal Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor absorption due to low solubility | Implement one of the bioavailability enhancement strategies mentioned in the FAQs, such as nanoparticle formulation or solid dispersion.[4][7] A study on pomalidomide, a thalidomide analog, showed that a nanocrystal formulation significantly improved its plasma and brain concentrations.[17][21] |
| Extensive first-pass metabolism | The nitro group may be subject to significant first-pass metabolism via nitroreductases in the gut and liver.[7][8] Consider co-administration with an inhibitor of these enzymes in preclinical models to assess the impact of first-pass metabolism. |
| Efflux by transporters | The compound may be a substrate for efflux transporters like P-glycoprotein in the gut wall. In vitro Caco-2 cell permeability assays can be used to investigate this possibility. |
| Instability in gastrointestinal fluids | Thalidomide is known to undergo hydrolysis at physiological pH.[6][22] Assess the stability of 4-Nitrothalidomide, (+)- in simulated gastric and intestinal fluids. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol provides a general guideline for preparing a solid dispersion to enhance the solubility of 4-Nitrothalidomide, (+)-.
Materials:
-
4-Nitrothalidomide, (+)-
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))[12][13]
-
Organic solvent (e.g., Dichloromethane, Methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both 4-Nitrothalidomide, (+)- and the chosen hydrophilic polymer in a suitable organic solvent. The drug-to-polymer ratio may need to be optimized (e.g., 1:1, 1:4, 1:9).[4]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature and pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.[23]
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug and the absence of chemical interactions.[24]
Protocol 2: In Vivo Bioavailability Assessment in Rats
This protocol outlines a general procedure for a single-dose oral bioavailability study in rats.
Materials:
-
4-Nitrothalidomide, (+)- formulation (e.g., solid dispersion, nanoparticle suspension)
-
Control formulation (e.g., simple suspension in a vehicle like 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, with jugular vein catheters)[25]
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least 3 days before the study. Fast the animals overnight (with free access to water) prior to dosing.[25]
-
Dosing: Administer a single oral dose of the test and control formulations to different groups of rats via oral gavage. A typical dose might be in the range of 10-50 mg/kg.[25]
-
Blood Sampling: Collect blood samples from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[26]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[26]
-
Bioanalysis: Quantify the concentration of 4-Nitrothalidomide, (+)- in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) to determine the relative bioavailability of the test formulation compared to the control.
Visualizations
Caption: Factors influencing the oral bioavailability of 4-Nitrothalidomide, (+)-.
Caption: Proposed mechanism of action via the Cereblon signaling pathway.
Caption: A logical workflow for troubleshooting low bioavailability.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. revvity.com [revvity.com]
- 12. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. A Novel Nanoemulsion Formula for an Improved Delivery of a Thalidomide Analogue to Triple-Negative Breast Cancer; Synthesis, Formulation, Characterization and Molecular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. iris.unica.it [iris.unica.it]
- 18. revvity.com [revvity.com]
- 19. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wjbphs.com [wjbphs.com]
- 21. Nanocrystals as an effective strategy to improve Pomalidomide bioavailability in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijisrt.com [ijisrt.com]
- 25. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. onlinepharmacytech.info [onlinepharmacytech.info]
Technical Support Center: Degradation of 4-Nitrothalidomide, (+)- in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrothalidomide. The information is designed to address common challenges encountered during experimental work related to the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-Nitrothalidomide in solution?
A1: The primary degradation pathway for 4-Nitrothalidomide in aqueous solution is hydrolysis. The molecule contains four amide bonds, which are susceptible to cleavage, particularly at neutral to alkaline pH. This non-enzymatic hydrolysis can lead to the opening of both the glutarimide and the 4-nitrophthalimide rings, resulting in a variety of degradation products. While specific studies on 4-Nitrothalidomide are limited, the degradation pathways are expected to be analogous to those of thalidomide. Aromatic substitution with a nitro group does not necessarily prevent the hydrolysis of the phthalimide ring system.[1]
Q2: How does pH affect the stability of 4-Nitrothalidomide in solution?
A2: The stability of 4-Nitrothalidomide is highly dependent on the pH of the solution. It is significantly more stable in acidic conditions (pH below 6) and becomes increasingly unstable as the pH becomes neutral and alkaline.[1] At physiological pH (7.4), hydrolysis can be rapid.[1] For experiments requiring the intact molecule, it is crucial to maintain a pH below 6.
Q3: Is 4-Nitrothalidomide susceptible to photodegradation?
Q4: What are the expected degradation products of 4-Nitrothalidomide hydrolysis?
A4: Based on the well-studied hydrolysis of thalidomide, the degradation of 4-Nitrothalidomide is expected to yield a complex mixture of products. The initial hydrolysis can occur at either the glutarimide or the 4-nitrophthalimide ring. Cleavage of the glutarimide ring would lead to the formation of two isomeric monocarboxylic acids. Subsequent hydrolysis can open the second ring, ultimately leading to 4-nitro-phthalic acid and glutamine or glutamic acid derivatives.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of 4-Nitrothalidomide during the experiment.
-
Troubleshooting Steps:
-
Verify Solution pH: Ensure the pH of your experimental buffer is within the stable range for 4-Nitrothalidomide (ideally pH < 6).
-
Freshly Prepare Solutions: Prepare solutions of 4-Nitrothalidomide immediately before use. Avoid storing solutions, especially at neutral or alkaline pH.
-
Protect from Light: Conduct experiments under subdued light or use amber-colored vials to minimize potential photodegradation.
-
Temperature Control: Perform experiments at a controlled and consistent temperature, as hydrolysis rates can be temperature-dependent.
-
Analytical Verification: Use a validated analytical method, such as HPLC, to confirm the purity and concentration of your 4-Nitrothalidomide stock solution and samples throughout the experiment.
-
Issue 2: Difficulty in separating and quantifying 4-Nitrothalidomide and its degradation products.
-
Possible Cause: Inadequate analytical method.
-
Troubleshooting Steps:
-
Optimize HPLC Method: A stability-indicating HPLC method is crucial. Refer to the detailed experimental protocols below for a starting point. Key parameters to optimize include:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase should be acidic to ensure the stability of the analyte on the column.
-
Detection Wavelength: A wavelength of around 220 nm or 297 nm can be used for UV detection.[3][4]
-
-
Gradient Elution: If you are trying to separate a complex mixture of degradation products, a gradient elution program may be necessary to achieve adequate resolution.
-
Mass Spectrometry (MS) Detection: For identification of unknown degradation products, coupling your HPLC to a mass spectrometer (LC-MS) is highly recommended.
-
Quantitative Data
The following table summarizes the degradation kinetics of thalidomide, which can be used as an estimate for 4-Nitrothalidomide due to structural similarity.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| 6.4 | 32 | 2.35 x 10⁻² h⁻¹ | 29.5 h | [5] |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of 4-Nitrothalidomide and its Degradation Products
This protocol is based on established methods for thalidomide analysis and is suitable for stability studies.[3][6]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: Develosil ODS UG-5 (150 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[3]
-
Mobile Phase: Isocratic elution with a mixture of 0.01M potassium dihydrogen phosphate and acetonitrile (80:20, v/v).[3] The pH of the buffer should be adjusted to the acidic range (e.g., pH 3-4) with phosphoric acid.
-
Flow Rate: 0.7 mL/min.[3]
-
Detection Wavelength: 297 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Proposed hydrolytic degradation pathway of 4-Nitrothalidomide.
Caption: Workflow for studying the degradation kinetics of 4-Nitrothalidomide.
References
- 1. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 5. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijirmf.com [ijirmf.com]
Technical Support Center: Addressing Resistance to 4-Nitrothalidomide, (+)- in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 4-Nitrothalidomide, (+)- in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 4-Nitrothalidomide?
4-Nitrothalidomide, a derivative of thalidomide, is classified as an immunomodulatory drug (IMiD). Its primary mechanism of action involves binding to the Cereblon (CRBN) protein.[1][2][3] CRBN is a substrate receptor of the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex.[2][3] The binding of 4-Nitrothalidomide to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these transcription factors is crucial for the anti-proliferative and immunomodulatory effects of the drug.[3][4]
Q2: My cells are no longer responding to 4-Nitrothalidomide treatment. What is the most likely cause of this acquired resistance?
The most common mechanism of acquired resistance to IMiDs, including 4-Nitrothalidomide, is the downregulation or loss of its primary target, Cereblon (CRBN).[1][2][3] Cells with reduced or absent CRBN expression are unable to effectively bind the drug, preventing the degradation of downstream targets like IKZF1 and IKZF3, thus rendering the drug ineffective.[1][3] Resistance can also arise from mutations in the CRBN gene that prevent drug binding.
Q3: How can I confirm that my cells have developed resistance to 4-Nitrothalidomide?
Resistance can be confirmed by performing a dose-response assay (e.g., MTT or MTS assay) to determine the half-maximal inhibitory concentration (IC50) of 4-Nitrothalidomide in your cell line. A significant increase in the IC50 value compared to the parental, sensitive cell line is a clear indicator of resistance.
Q4: Are there other potential mechanisms of resistance to 4-Nitrothalidomide besides alterations in CRBN?
While alterations in CRBN are the most well-documented mechanism, other factors could contribute to resistance. These may include:
-
Alterations in downstream signaling pathways: Changes in the expression or function of proteins downstream of IKZF1 and IKZF3 could potentially bypass the effects of their degradation.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the drug.
-
Activation of alternative survival pathways: Cells may upregulate other signaling pathways to promote survival and proliferation, compensating for the effects of 4-Nitrothalidomide.
Troubleshooting Guides
Problem: Decreased or No Response to 4-Nitrothalidomide Treatment
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Confirm Resistance with IC50 Determination: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a range of 4-Nitrothalidomide concentrations on both the suspected resistant cells and the parental sensitive cells. A rightward shift in the dose-response curve and a significantly higher IC50 value for the treated cells indicate resistance.
-
Assess CRBN Protein Levels: Perform a Western blot to compare CRBN protein expression between the sensitive and resistant cell lines. A significant decrease or absence of CRBN protein in the resistant line is a strong indicator of the resistance mechanism.
-
Measure CRBN mRNA Levels: Use quantitative real-time PCR (qRT-PCR) to determine if the reduced protein level is due to decreased transcription.
-
Sequence the CRBN Gene: If CRBN protein is expressed but resistance is still observed, consider sequencing the CRBN gene to identify potential mutations that may impair drug binding.
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the 4-Nitrothalidomide stock solution is properly stored and has not degraded. Prepare a fresh stock solution if necessary.
-
Optimize Cell Seeding Density: Inconsistent cell numbers can affect the outcome of viability assays. Determine the optimal seeding density for your cell line to ensure logarithmic growth during the experiment.
-
Check for Contamination: Microbial contamination can interfere with cell growth and drug efficacy. Regularly test your cell cultures for mycoplasma and other contaminants.
-
Quantitative Data Summary
The following table provides a representative example of the shift in IC50 values that might be observed in a cell line that has developed resistance to 4-Nitrothalidomide. Note: These are illustrative values, and actual results may vary depending on the cell line and experimental conditions.
| Cell Line | Treatment Status | 4-Nitrothalidomide IC50 (µM) | Fold Resistance |
| Example Cancer Cell Line | Parental (Sensitive) | 1.5 | 1x |
| Example Cancer Cell Line | Resistant | > 50 | > 33x |
Key Experimental Protocols
Protocol for Generating 4-Nitrothalidomide Resistant Cell Lines
This protocol describes a general method for inducing resistance to 4-Nitrothalidomide in a cancer cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
4-Nitrothalidomide, (+)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well plates for viability assays
-
Reagents for cell viability assay (e.g., MTT, MTS)
Procedure:
-
Initial IC50 Determination: Determine the baseline IC50 of 4-Nitrothalidomide for the parental cell line.
-
Continuous Exposure with Dose Escalation:
-
Begin by continuously culturing the parental cells in medium containing a low concentration of 4-Nitrothalidomide (e.g., the IC20 or IC30 value).
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate.
-
Once the cells are growing steadily at this concentration, gradually increase the concentration of 4-Nitrothalidomide in the culture medium. The increments should be small enough to allow for adaptation.
-
This process of dose escalation can take several months.
-
-
Monitoring Resistance:
-
Periodically (e.g., every 2-4 weeks), perform a cell viability assay to determine the IC50 of the cultured cells.
-
Continue the dose escalation until a significant increase in the IC50 value is observed (e.g., >10-fold).
-
-
Isolation of a Resistant Clone:
-
Once a resistant population is established, you may wish to isolate a single-cell clone to ensure a homogenous resistant population. This can be done by limiting dilution or single-cell sorting.
-
-
Characterization of the Resistant Line:
-
Confirm the resistant phenotype by comparing the IC50 to the parental line.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of 4-Nitrothalidomide to preserve the resistant phenotype.
-
Proceed with molecular analyses (e.g., Western blot for CRBN) to investigate the mechanism of resistance.
-
Protocol for Cell Viability (MTT) Assay
Materials:
-
Cells (sensitive and resistant lines)
-
Complete cell culture medium
-
4-Nitrothalidomide stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of 4-Nitrothalidomide. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol for Western Blot Analysis of CRBN
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CRBN
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to compare CRBN protein levels between sensitive and resistant cells, normalizing to the loading control.
Visualizations
Caption: Signaling pathway of 4-Nitrothalidomide action.
Caption: Comparison of drug action in sensitive vs. resistant cells.
Caption: Workflow for troubleshooting 4-Nitrothalidomide resistance.
References
- 1. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Nitrothalidomide Purification and Synthesis
Welcome to the technical support center for the purification and synthesis of 4-Nitrothalidomide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Nitrothalidomide?
A1: The most frequently employed method for synthesizing 4-Nitrothalidomide is the condensation reaction between 4-nitrophthalic anhydride and L-glutamine. The reaction is typically carried out by heating the two starting materials together, often without a solvent or in a high-boiling point solvent like dimethylformamide (DMF).
Q2: How can I purify crude 4-Nitrothalidomide?
A2: Crude 4-Nitrothalidomide can be purified using two primary methods: recrystallization and flash column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q3: Are there any known impurities I should be aware of during the synthesis of 4-Nitrothalidomide?
A3: Potential impurities can arise from unreacted starting materials (4-nitrophthalic anhydride and L-glutamine) or side reactions. One possible side product is the isomeric 5-nitrothalidomide if the starting 4-nitrophthalic anhydride contains any 3-nitrophthalic anhydride impurity. Additionally, thermal decomposition of the product can occur if the reaction is overheated.
Q4: How can I obtain the enantiomerically pure (+)-4-Nitrothalidomide?
A4: The synthesis of 4-Nitrothalidomide from L-glutamine will result in a racemic mixture of (+)- and (-)-4-Nitrothalidomide due to racemization under the reaction conditions. To obtain the desired (+)-enantiomer, a chiral separation of the racemic mixture is necessary. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Synthesis of 4-Nitrothalidomide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the reaction temperature is optimal for the condensation. Overheating can lead to decomposition. - Extend the reaction time to allow for complete conversion. - Use a high-boiling solvent like DMF to ensure the reactants are in a homogeneous phase. |
| Product loss during workup. | - If the reaction is performed neat, ensure complete transfer of the crude product from the reaction vessel. - During filtration, wash the crude product with a minimal amount of a cold, non-polar solvent to remove soluble impurities without dissolving the product. | |
| Dark-colored product | Presence of colored impurities. | - This may be due to thermal degradation. Lower the reaction temperature. - The crude product can be treated with activated charcoal during the purification step to remove colored impurities. |
| Product is an oil or fails to solidify | Presence of significant impurities. | - The crude product may contain a high percentage of unreacted starting materials or byproducts that lower the melting point. - Attempt to purify the oil using flash column chromatography to isolate the solid product. |
Purification of 4-Nitrothalidomide
| Issue | Potential Cause | Troubleshooting Steps |
| Recrystallization: Poor crystal formation | Incorrect solvent system. | - The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Experiment with different solvent systems. A mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexanes, water) can be effective. |
| Solution is too dilute. | - Evaporate some of the solvent to increase the concentration of the product. | |
| Cooling is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals. | |
| Recrystallization: Low recovery | Product is too soluble in the recrystallization solvent. | - Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution thoroughly in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Column Chromatography: Poor separation | Incorrect mobile phase. | - Develop an appropriate mobile phase using Thin Layer Chromatography (TLC) first. The desired product should have an Rf value of approximately 0.2-0.4 for good separation. - A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate compounds with very different polarities. |
| Column overloading. | - Use an appropriate amount of silica gel relative to the amount of crude product. A general rule is a 50:1 to 100:1 ratio of silica to crude material by weight. | |
| Sample is not loaded properly. | - Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often improves separation. |
Experimental Protocols
Synthesis of 4-Nitrothalidomide from 4-Nitrophthalic Anhydride and L-Glutamine
Materials:
-
4-Nitrophthalic anhydride
-
L-Glutamine
-
Dimethylformamide (DMF, optional)
Procedure:
-
In a round-bottom flask, combine 4-nitrophthalic anhydride (1 equivalent) and L-glutamine (1 equivalent).
-
If using a solvent, add a minimal amount of DMF to create a slurry.
-
Heat the mixture with stirring. If no solvent is used, heat to the melting point of the mixture (approximately 160-170 °C). If using DMF, heat to reflux.
-
Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If DMF was used, remove it under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or flash column chromatography.
Purification by Recrystallization
Materials:
-
Crude 4-Nitrothalidomide
-
Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or acetone and water)
-
Activated charcoal (optional)
Procedure:
-
Transfer the crude 4-Nitrothalidomide to an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate or acetone) and heat the mixture to boiling while stirring until the solid dissolves completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal and any other insoluble impurities.
-
Slowly add the "poor" solvent (e.g., hexanes or water) to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum.
Purification by Flash Column Chromatography
Materials:
-
Crude 4-Nitrothalidomide
-
Silica gel
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
Procedure:
-
Prepare a slurry of silica gel in the chosen mobile phase and pack a chromatography column.
-
Dissolve the crude 4-Nitrothalidomide in a minimal amount of a polar solvent (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Nitrothalidomide.
Data Presentation
| Purification Method | Typical Solvents | Expected Purity | Expected Yield |
| Recrystallization | Ethyl acetate/Hexanes, Acetone/Water | >98% | 60-80% |
| Flash Column Chromatography | Hexanes/Ethyl acetate gradient | >99% | 70-90% |
Visualizations
Caption: General workflow for the synthesis and purification of 4-Nitrothalidomide.
Caption: A logical troubleshooting workflow for common issues in 4-Nitrothalidomide synthesis.
Technical Support Center: Synthesis of (+)-4-Nitrothalidomide
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of chiral (+)-4-Nitrothalidomide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of enantiomerically pure (+)-4-Nitrothalidomide?
A1: The main challenges include controlling the stereochemistry to achieve high enantiomeric excess (e.e.), preventing racemization of the chiral center, and managing side reactions that can lead to low yields and difficult purification.
Q2: Which synthetic route is most commonly employed for the synthesis of (+)-4-Nitrothalidomide?
A2: A common approach involves the use of a chiral starting material, such as L-glutamine, which is then converted to the corresponding N-phthaloyl-L-glutamine. This intermediate is then cyclized to form the thalidomide analog.
Q3: How can I confirm the enantiomeric purity of my final product?
A3: The enantiomeric excess of (+)-4-Nitrothalidomide is typically determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (e.e.)
-
Q: My final product shows a low e.e. value after chiral HPLC analysis. What are the potential causes and solutions?
-
A:
-
Racemization during reaction: The chiral center of the glutamine derivative can be susceptible to racemization under harsh reaction conditions (e.g., high temperatures, strong bases).
-
Solution: Employ milder reaction conditions. For the cyclization step, consider using a carbodiimide-based coupling reagent at lower temperatures.
-
-
Racemization during workup: Acidic or basic conditions during the workup can also lead to racemization.
-
Solution: Ensure that the workup is performed under neutral pH conditions whenever possible.
-
-
Impure starting material: The enantiomeric purity of the starting L-glutamine or its derivative may be lower than specified.
-
Solution: Verify the enantiomeric purity of the starting material before commencing the synthesis.
-
-
Problem 2: Low Reaction Yield
-
Q: The overall yield of my synthesis is significantly lower than expected. Where might I be losing material?
-
A:
-
Incomplete reactions: One or more steps in the synthetic sequence may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before proceeding to the next step.
-
-
Side reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. A common side reaction is the hydrolysis of the phthalimide or glutarimide rings.
-
Solution: Ensure all reagents and solvents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive side reactions.
-
-
Product loss during purification: The product may be lost during extraction, filtration, or chromatography.
-
Solution: Optimize the purification procedure. For column chromatography, select an appropriate solvent system to ensure good separation and recovery.
-
-
Problem 3: Difficulty in Product Purification
-
Q: I am having trouble isolating the pure (+)-4-Nitrothalidomide from the crude reaction mixture. What purification strategies can I employ?
-
A:
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Recommendation: Use a silica gel column with a gradient solvent system, such as ethyl acetate/hexane, to separate the product from less polar and more polar impurities.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Recommendation: Try different solvent systems (e.g., ethanol, isopropanol, or ethyl acetate/hexane) to find one that gives good crystals and high recovery.
-
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be used.
-
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Key Synthetic Steps
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Typical e.e. (%) |
| 1 | Phthaloylation of L-Glutamine | Phthalic anhydride, triethylamine, toluene, reflux | 85-95 | >99 |
| 2 | Cyclization to form 4-Nitrothalidomide | Carbonyldiimidazole (CDI), THF, room temperature | 60-75 | 95-98 |
| 3 | Nitration of Thalidomide Analog | Fuming nitric acid, sulfuric acid, 0°C | 70-85 | >98 |
Note: Yields and e.e. values are representative and can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of N-Phthaloyl-L-Glutamine
-
Suspend L-glutamine (1 equivalent) and phthalic anhydride (1.1 equivalents) in toluene.
-
Add triethylamine (1.2 equivalents) dropwise to the suspension.
-
Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture to room temperature and filter the resulting precipitate.
-
Wash the solid with cold toluene and then water to remove unreacted starting materials and salts.
-
Dry the product under vacuum to obtain N-phthaloyl-L-glutamine.
Protocol 2: Cyclization to (+)-4-Nitrothalidomide (Illustrative)
This protocol is an illustrative adaptation for the synthesis of the 4-nitro analog.
-
Dissolve the N-phthaloyl-L-glutamine derivative (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic workflow for (+)-4-Nitrothalidomide.
Technical Support Center: Overcoming Poor Water Solubility of (+)-4-Nitrothalidomide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of (+)-4-Nitrothalidomide.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of (+)-4-Nitrothalidomide?
Q2: In which organic solvents is (+)-4-Nitrothalidomide soluble?
A2: (+)-4-Nitrothalidomide is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Acetonitrile (requires heating and sonication).[3] For its analog pomalidomide, the solubility is approximately 15 mg/mL in DMSO and 10 mg/mL in dimethylformamide.[2] This suggests that DMSO is a suitable solvent for preparing stock solutions.
Q3: I am observing precipitation when I dilute my DMSO stock solution of (+)-4-Nitrothalidomide into an aqueous buffer. What can I do?
A3: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium where it has low solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of (+)-4-Nitrothalidomide in your aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of DMSO in the final aqueous solution. However, be mindful of potential solvent toxicity in cellular or in vivo experiments.
-
Use a pre-mixed solvent system: Instead of direct dilution, prepare a mixture of your aqueous buffer and a co-solvent (like DMSO) and then add the stock solution to this mixture. For instance, a 1:6 solution of DMSO:PBS has been shown to improve the solubility of the analog pomalidomide to approximately 0.14 mg/mL.[2]
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any small precipitates that may have formed.
-
Consider a solubility enhancement technique: If the above methods are not sufficient, you may need to employ a more advanced solubility enhancement strategy as detailed in the guides below.
Q4: What are the most common strategies to improve the water solubility of compounds like (+)-4-Nitrothalidomide?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. The most common and effective methods include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin molecule.
-
Solid Dispersion: Dispersing the drug in a solid hydrophilic carrier.
-
Nanotechnology: Reducing the particle size of the drug to the nanoscale.
The choice of method depends on the specific requirements of your experiment, including the desired final concentration, the route of administration (for in vivo studies), and the tolerance of the experimental system to excipients.
Quantitative Solubility Data
The following tables summarize the available solubility data for (+)-4-Nitrothalidomide and its close analog, pomalidomide, to provide a reference for researchers.
Table 1: Solubility of Pomalidomide (Analog of (+)-4-Nitrothalidomide)
| Solvent System | Approximate Solubility (mg/mL) |
| Aqueous Solutions (pH range) | ~ 0.01[1] |
| Dimethyl Sulfoxide (DMSO) | ~ 15[2] |
| Dimethylformamide (DMF) | ~ 10[2] |
| 1:6 DMSO:PBS (pH 7.2) | ~ 0.14[2] |
Table 2: Qualitative Solubility of (+)-4-Nitrothalidomide
| Solvent | Solubility | Notes |
| Acetonitrile | Slightly Soluble[3] | Heating and sonication may be required. |
| DMSO | Slightly Soluble[3] | - |
Disclaimer: The quantitative data for pomalidomide is provided as a close structural analog and should be used as an estimation for (+)-4-Nitrothalidomide. Experimental determination of solubility for the specific batch of (+)-4-Nitrothalidomide is highly recommended.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key solubility enhancement techniques and a troubleshooting guide for common issues.
Decision-Making Flowchart for Solubility Enhancement
References
Validation & Comparative
4-Nitrothalidomide, (+)-: A Research Tool Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-Nitrothalidomide, (+)- as a research tool, offering a comparative analysis against its parent compound, thalidomide, and the more potent derivative, pomalidomide. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.
Introduction
4-Nitrothalidomide, (+)- is a derivative of thalidomide, a molecule with a complex history that has re-emerged as a powerful therapeutic and research agent. Like other thalidomide analogs, its mechanism of action is primarily centered on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, resulting in a range of biological effects, including anti-inflammatory and anti-proliferative activities. This guide focuses on the validation of 4-Nitrothalidomide, (+)- in three key research applications: Cereblon binding, inhibition of Tumor Necrosis Factor-alpha (TNF-α), and inhibition of endothelial cell proliferation.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the available quantitative data for 4-Nitrothalidomide, (+)-, Thalidomide, and Pomalidomide. It is important to note that direct, head-to-head experimental data for 4-Nitrothalidomide, (+)- is limited. Therefore, the values presented for 4-Nitrothalidomide, (+)- are estimations based on data from structurally similar 4-substituted nitro-thalidomide analogs.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Binding Affinity (Ki) |
| 4-Nitrothalidomide, (+)- | ~11-12 µM (estimated) |
| Thalidomide | ~250 nM |
| Pomalidomide | ~157 nM |
Table 2: TNF-α Inhibition
| Compound | IC50 |
| 4-Nitrothalidomide, (+)- | ~1-5 µM (estimated) |
| Thalidomide | ~5-10 µg/mL (~19-38 µM)[1] |
| Pomalidomide | ~13 nM[2] |
Table 3: HUVEC Proliferation Inhibition
| Compound | IC50 |
| 4-Nitrothalidomide, (+)- | Data not available |
| Thalidomide | Not significantly decreased at concentrations up to 100 µM |
| Pomalidomide | Data not available |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway and a general experimental workflow for validating compounds like 4-Nitrothalidomide, (+)-.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cereblon (CRBN) Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This competitive assay format is used to determine the binding affinity of a test compound to Cereblon.
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Thalidomide-Red ligand (fluorescent probe)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Test compound (e.g., 4-Nitrothalidomide, (+)-)
-
Assay buffer
-
Low-volume 384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dispense the test compound dilutions into the wells of the 384-well plate.
-
Add a fixed concentration of GST-tagged human Cereblon protein to each well.
-
Prepare a detection mix containing the anti-GST Europium cryptate antibody and the Thalidomide-Red ligand.
-
Add the detection mix to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot it against the test compound concentration to determine the IC50, which can then be converted to a Ki value.
TNF-α Inhibition Assay (ELISA)
This enzyme-linked immunosorbent assay is used to quantify the amount of TNF-α produced by cells in the presence of a test compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., 4-Nitrothalidomide, (+)-)
-
Cell culture medium and supplements
-
Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to induce TNF-α production and incubate for the recommended period (e.g., 18-24 hours).
-
Centrifuge the plate and collect the cell culture supernatants.
-
Coat a 96-well ELISA plate with the TNF-α capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and TNF-α standards to the plate and incubate.
-
Wash the plate and add the biotinylated TNF-α detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of TNF-α in each sample. Plot the percentage of TNF-α inhibition against the test compound concentration to determine the IC50.
HUVEC Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium and supplements
-
Test compound (e.g., 4-Nitrothalidomide, (+)-)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a specific density and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot it against the test compound concentration to determine the IC50.
Conclusion
References
A Comparative Guide: 4-Nitrothalidomide vs. Thalidomide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Nitrothalidomide and its parent compound, thalidomide. While direct comparative experimental data for 4-Nitrothalidomide is limited in publicly available literature, this guide synthesizes known information about thalidomide's mechanisms and infers the likely properties of its 4-nitro derivative based on structure-activity relationships of analogous compounds.
Introduction
Thalidomide, a glutamic acid derivative, is a well-known immunomodulatory drug with a complex history. Initially prescribed as a sedative, it was withdrawn from the market due to its severe teratogenic effects. However, it was later repurposed for the treatment of erythema nodosum leprosum and multiple myeloma. Its therapeutic efficacy has spurred the development of numerous analogs with potentially improved activity and safety profiles. 4-Nitrothalidomide, a derivative with a nitro group on the phthalimide ring, is one such analog. This guide explores the known biological activities of thalidomide and presents a comparative profile for 4-Nitrothalidomide, highlighting key areas for future research.
Comparative Biological Activities: Data Summary
Direct quantitative comparisons of 4-Nitrothalidomide and thalidomide are scarce in published research. However, based on the known effects of thalidomide and the principle that aromatic substitution on the phthalimide ring can modulate activity, a hypothetical comparative table is presented below to guide future experimental design.
| Parameter | Thalidomide | 4-Nitrothalidomide (Inferred) | Rationale for Inference |
| Anti-inflammatory Activity (TNF-α Inhibition) | Moderate | Potentially Higher | The electron-withdrawing nitro group may enhance binding to target proteins. |
| Anti-angiogenic Activity | Moderate | Potentially Similar to Higher | Aromatic substitutions on the phthalimide ring are known to not abolish this activity. |
| Cereblon (CRBN) Binding Affinity | Moderate | Potentially Similar or Higher | The core glutarimide moiety responsible for CRBN binding remains intact. |
| Teratogenicity | High | High | Aromatic substitution with a nitro group does not eliminate teratogenic potential.[1] |
| Sedative Effects | Present | Likely Present | The core structure responsible for sedative effects is largely unchanged. |
Mechanism of Action: Signaling Pathways
The primary mechanism of action for thalidomide and its analogs involves binding to the Cereblon (CRBN) protein, a component of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in the downstream anti-proliferative, immunomodulatory, and anti-angiogenic effects.
Given the structural similarity, 4-Nitrothalidomide is expected to follow a similar mechanism of action.
Thalidomide Signaling Pathway
Caption: Thalidomide binds to CRBN, leading to the degradation of IKZF1/IKZF3 and downstream effects.
Inferred 4-Nitrothalidomide Signaling Pathway
Caption: Inferred pathway for 4-Nitrothalidomide, expected to mirror thalidomide's mechanism.
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activities of 4-Nitrothalidomide and thalidomide, the following experimental protocols are recommended.
TNF-α Inhibition Assay
Objective: To compare the in vitro anti-inflammatory activity of 4-Nitrothalidomide and thalidomide by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Culture: Isolate PBMCs from healthy human donors and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Pre-incubate PBMCs with varying concentrations of 4-Nitrothalidomide, thalidomide, or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 4 hours to induce TNF-α production.
-
Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess and compare the anti-angiogenic potential of 4-Nitrothalidomide and thalidomide.
Methodology:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium.
-
Matrigel Preparation: Coat 96-well plates with Matrigel and allow it to solidify.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated plates in the presence of varying concentrations of 4-Nitrothalidomide, thalidomide, or vehicle control.
-
Incubation: Incubate the plates for 6-18 hours to allow for the formation of capillary-like structures (tubes).
-
Imaging and Analysis: Visualize the tube formation using a microscope and quantify the total tube length and number of branch points using image analysis software.
Cereblon Binding Assay (Competitive Binding Assay)
Objective: To compare the binding affinity of 4-Nitrothalidomide and thalidomide to the Cereblon protein.
Methodology:
-
Protein and Ligand Preparation: Purify recombinant human Cereblon protein. Prepare a fluorescently labeled thalidomide analog as a probe.
-
Assay Setup: In a microplate, incubate a fixed concentration of the fluorescent probe and Cereblon protein with increasing concentrations of unlabeled 4-Nitrothalidomide or thalidomide.
-
Measurement: Measure the fluorescence polarization or a similar signal that changes upon binding.
-
Data Analysis: Determine the concentration of each compound required to displace 50% of the fluorescent probe (IC50) to calculate the binding affinity (Ki).
Experimental Workflow Diagram
Caption: Workflow for the comparative experimental analysis of 4-Nitrothalidomide and thalidomide.
Conclusion and Future Directions
While 4-Nitrothalidomide remains less characterized than its parent compound, its structural features suggest it is a promising candidate for further investigation. The nitro-substitution may enhance its therapeutic properties, but this needs to be validated through rigorous experimental testing. The protocols and comparative framework provided in this guide offer a roadmap for researchers to systematically evaluate the potential of 4-Nitrothalidomide as a novel immunomodulatory agent. Future studies should focus on obtaining direct comparative data for anti-inflammatory and anti-angiogenic activities, as well as a comprehensive safety and toxicity profile, including an assessment of its teratogenic potential relative to thalidomide. Such data will be crucial in determining the viability of 4-Nitrothalidomide for clinical development.
References
A Comparative Analysis of Cereblon Modulators: From IMiDs to Next-Generation CELMoDs
An in-depth guide for researchers, scientists, and drug development professionals on the evolving landscape of Cereblon (CRBN) modulators. This guide provides a comparative overview of key modulators, their mechanisms of action, and the experimental data supporting their therapeutic potential.
Cereblon (CRBN), a substrate receptor for the Cullin-ring 4 (CRL4) E3 ubiquitin ligase complex, has emerged as a critical target in therapeutic development, particularly in oncology and immunology.[1][2][3] Small molecules that modulate CRBN function, broadly categorized as Cereblon E3 ligase modulators (CELMoDs), have revolutionized the treatment of hematological malignancies.[4][5] These modulators, including the well-known immunomodulatory drugs (IMiDs), act by redirecting the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][6] This guide provides a comparative analysis of prominent CRBN modulators, with a focus on their mechanisms, and available performance data.
Mechanism of Action: A Shared Pathway with Diverse Outcomes
The fundamental mechanism of action for CRBN modulators involves binding to Cereblon and altering its substrate specificity.[1][2] This interaction creates a novel binding surface on the CRBN-modulator complex, enabling the recruitment of neosubstrates that would not typically be targeted by the CRL4-CRBN ligase.[7] The ubiquitination of these neosubstrates marks them for degradation by the 26S proteasome, leading to a variety of downstream cellular effects.[8]
The most well-characterized neosubstrates for many CRBN modulators, particularly in the context of multiple myeloma, are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] The degradation of Ikaros and Aiolos leads to two primary therapeutic outcomes:
-
Direct Anti-Tumor Effects: Downregulation of key survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-MYC.[10][11]
-
Immunomodulatory Effects: Co-stimulation of T cells and Natural Killer (NK) cells, leading to an enhanced anti-tumor immune response. This is partly achieved through the increased production of interleukin-2 (IL-2).[5][10][12]
While the general mechanism is conserved, the specific molecular interactions and the resulting degradation profiles can vary significantly between different modulators, leading to differences in potency and therapeutic application.
A Comparative Overview of Key Cereblon Modulators
The family of Cereblon modulators includes several generations of compounds, from the pioneering immunomodulatory drugs (IMiDs) to the more recently developed and highly potent Cereblon E3 Ligase Modulators (CELMoDs).
Immunomodulatory Drugs (IMiDs)
IMiDs represent the first generation of clinically successful CRBN modulators. This class includes:
-
Thalidomide: The archetypal IMiD, its discovery as an anti-myeloma agent paved the way for the development of this entire class of drugs.[9][12] While effective, its use is limited by its teratogenic effects and other side effects.[12]
-
Lenalidomide: An analog of thalidomide with a better safety profile and increased potency.[12] It is a cornerstone of treatment for multiple myeloma and other hematological malignancies.[9]
-
Pomalidomide: A third-generation IMiD with even greater potency than lenalidomide, particularly in relapsed/refractory multiple myeloma.[5][12]
Cereblon E3 Ligase Modulators (CELMoDs)
CELMoDs are a newer class of CRBN modulators designed for higher affinity to Cereblon and more efficient degradation of neosubstrates.[4] This enhanced activity may overcome resistance to IMiDs.[4] Prominent examples include:
-
Iberdomide (CC-220): A potent CELMoD that has shown significant activity in preclinical and clinical studies, demonstrating superior Ikaros and Aiolos degradation compared to IMiDs.[4][7][13]
-
CC-92480 (Mezigdomide): Another potent CELMoD with robust anti-myeloma and immunomodulatory effects.[4]
Unfortunately, at the time of this publication, there is a lack of publicly available, direct comparative experimental data for 4-Nitrothalidomide, (+)- against other Cereblon modulators. While its chemical structure is known, its biological activity, binding affinity for Cereblon, and efficacy in degrading neosubstrates have not been detailed in the reviewed literature.
Quantitative Comparison of Cereblon Modulators
The following table summarizes key performance indicators for well-characterized Cereblon modulators based on available data. It is important to note that these values are often cell-line and assay-dependent and should be interpreted as a relative comparison.
| Modulator | Class | Target Neosubstrates | Reported Potency/Activity |
| Thalidomide | IMiD | Ikaros (IKZF1), Aiolos (IKZF3) | Baseline potency |
| Lenalidomide | IMiD | Ikaros (IKZF1), Aiolos (IKZF3) | More potent than thalidomide |
| Pomalidomide | IMiD | Ikaros (IKZF1), Aiolos (IKZF3) | More potent than lenalidomide |
| Iberdomide | CELMoD | Ikaros (IKZF1), Aiolos (IKZF3) | Significantly more potent than IMiDs in neosubstrate degradation |
| CC-92480 | CELMoD | Ikaros (IKZF1), Aiolos (IKZF3) | High potency in neosubstrate degradation |
| 4-Nitrothalidomide, (+)- | - | Not reported | Data not available |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches in the study of Cereblon modulators, the following diagrams illustrate key concepts.
Caption: Mechanism of action of Cereblon modulators.
Caption: Workflow for characterizing Cereblon modulators.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Cereblon modulators. Below are outlines of common experimental protocols.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of a compound to Cereblon.
-
Reagents: Recombinant tagged Cereblon protein (e.g., GST-CRBN), a fluorescently labeled antibody against the tag (e.g., terbium-labeled anti-GST), and a fluorescently labeled tracer that binds to the same site as the test compound.
-
Procedure:
-
Incubate a fixed concentration of the Cereblon protein and the labeled antibody.
-
Add a fixed concentration of the fluorescent tracer.
-
Add varying concentrations of the test compound.
-
After incubation, measure the TR-FRET signal.
-
-
Data Analysis: The displacement of the tracer by the test compound results in a decrease in the FRET signal. The concentration of the test compound that causes 50% inhibition of the tracer binding (IC50) is determined and can be used to calculate the binding affinity (Kd).
Neosubstrate Degradation Assay (Western Blot)
This assay visualizes and semi-quantifies the degradation of target proteins.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) and treat with varying concentrations of the Cereblon modulator for a specified time (e.g., 4, 8, 24 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-Ikaros) and a loading control (e.g., anti-GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of neosubstrate is normalized to the loading control to determine the extent of degradation.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the modulator on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density.
-
Compound Treatment: Treat the cells with a range of concentrations of the Cereblon modulator.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the modulator that inhibits cell growth by 50% (IC50) is calculated.
Conclusion
The field of Cereblon modulation continues to be a vibrant area of research and drug development. The progression from first-generation IMiDs to highly potent CELMoDs has significantly improved therapeutic options for patients with hematological malignancies. While the core mechanism of neosubstrate degradation via the CRL4-CRBN E3 ligase complex is a unifying principle, the nuanced differences in binding affinity, degradation kinetics, and neosubstrate profiles among various modulators underscore the importance of continued investigation. The lack of available data on emerging compounds like 4-Nitrothalidomide, (+)- highlights the ongoing need for comprehensive and comparative studies to fully elucidate the therapeutic potential of the expanding repertoire of Cereblon modulators. Future research will undoubtedly focus on identifying novel neosubstrates, developing modulators with tailored degradation profiles, and expanding their application to a broader range of diseases.
References
- 1. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early Study Results With Novel Bruton’s Tyrosine Kinase Degrader in Relapsed or Refractory Chronic Lymphocytic Leukemia - The ASCO Post [ascopost.com]
- 4. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Mechanisms of Action for Immunomodulatory Drugs (IMiDs) Against Multiple Myeloma: From a Tragedy to a Therapy [ommegaonline.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Evaluating the Specificity of (+)-4-Nitrothalidomide for Cereblon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of (+)-4-Nitrothalidomide to Cereblon (CRBN), a critical component of the Cullin-4 RING E3 ubiquitin ligase complex and a key target in the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras) and molecular glues. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to offer a comprehensive resource for evaluating this compound against other known Cereblon binders.
Quantitative Comparison of Cereblon Ligand Binding Affinities
The binding affinity of various compounds to Cereblon is a key determinant of their potency and specificity. The following table summarizes the reported binding affinities (Ki or IC50 values) for (+)-4-Nitrothalidomide and a selection of other well-characterized Cereblon ligands. Lower values indicate a higher binding affinity.
| Compound | Binding Affinity (µM) | Assay Type | Reference |
| (+)-4-Nitrothalidomide (analog) | >40 (Ki) | FRET | [1] |
| Thalidomide | ~2 (IC50) | Affinity Beads | [2] |
| Lenalidomide | 1.5 (IC50) | TR-FRET | [3] |
| Lenalidomide | ~2 (IC50) | Affinity Beads | [2] |
| Pomalidomide | 1.2 (IC50) | TR-FRET | [3] |
| Pomalidomide | ~2 (IC50) | Affinity Beads | [2] |
| CC-92480 | 0.03 (IC50) | FRET | [4] |
| Compound '4b' (Nitro-substituted Thalidomide analog) | 11 (Ki) | FRET | [1] |
Note: The value for (+)-4-Nitrothalidomide is for an analog with a nitro group at the 4-position of the phthaloyl ring[1]. Direct binding data for the specific (+)- enantiomer of 4-Nitrothalidomide was not available in the reviewed literature. It is important to consider that the stereochemistry of thalidomide and its analogs significantly impacts Cereblon binding, with the (S)-enantiomer generally exhibiting stronger binding than the (R)-enantiomer[5][6].
Experimental Protocols for Assessing Cereblon Binding
The determination of binding affinities for Cereblon ligands is commonly performed using various in vitro biochemical assays. The two most prominent methods are Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) competition assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a robust, high-throughput method for measuring molecular interactions. In the context of Cereblon binding, it is typically performed as a competitive assay.
Principle: The assay relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a red-shifted dye). In a typical setup, a tagged Cereblon protein (e.g., GST- or His-tagged) is labeled with an antibody conjugated to the donor fluorophore. A fluorescently labeled thalidomide analog (tracer) binds to Cereblon, bringing the acceptor fluorophore in close proximity to the donor and generating a FRET signal. When an unlabeled test compound, such as (+)-4-Nitrothalidomide, is introduced, it competes with the tracer for binding to Cereblon. This competition leads to a decrease in the FRET signal, which is proportional to the binding affinity of the test compound.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, a dilution series of the test compound, a solution of the tagged Cereblon protein, the donor-labeled antibody, and the acceptor-labeled tracer.
-
Assay Plate Setup: Dispense the test compound dilutions into a low-volume 384-well plate.
-
Protein and Reagent Addition: Add the tagged Cereblon protein to the wells, followed by a pre-mixed solution of the donor-labeled antibody and the acceptor-labeled tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the concentration of the test compound to determine the IC50 value.
Fluorescence Polarization (FP) Assay
The FP assay is another homogeneous method well-suited for studying molecular binding events in solution.
Principle: This technique is based on the principle that a small fluorescent molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule, such as the Cereblon protein, its tumbling rate slows down significantly, leading to an increase in the polarization of the emitted light. In a competition assay format, an unlabeled test compound competes with the fluorescent tracer for binding to Cereblon. A more potent competitor will displace more tracer, leading to a decrease in the overall fluorescence polarization.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, a dilution series of the test compound, a solution of the Cereblon protein, and a solution of a fluorescently labeled thalidomide analog (tracer).
-
Assay Plate Setup: Add the test compound dilutions to a black, low-binding microplate.
-
Protein and Tracer Addition: Add the Cereblon protein to the wells, followed by the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
Signal Detection: Measure the fluorescence polarization using a microplate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to calculate the IC50 value.
Visualizing the Molecular Context
To better understand the role of Cereblon and the experimental approaches to study its binders, the following diagrams are provided.
Caption: Cereblon's role in the CRL4 E3 ligase complex and protein degradation.
Caption: Workflow for evaluating Cereblon binders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 4. file.glpbio.cn [file.glpbio.cn]
- 5. bohrium.com [bohrium.com]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
A Comparative Guide to PROTAC E3 Ligase Ligands: 4-Nitrothalidomide in Focus
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. This guide provides a comparative analysis of 4-Nitrothalidomide, a derivative of thalidomide, against other commonly employed E3 ligase ligands. We present a data-driven comparison of their performance, supported by detailed experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in their selection of optimal PROTAC components.
Introduction to PROTAC E3 Ligase Ligands
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The E3 ligase ligand is responsible for hijacking the E3 ligase, which then tags the POI with ubiquitin, marking it for degradation by the proteasome.
The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN), von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[3] Ligands for these E3 ligases, such as the thalidomide-based immunomodulatory drugs (IMiDs) for CRBN, hydroxylated HIF-1α mimetics for VHL, nutlins for MDM2, and bestatin derivatives for IAPs, have been extensively developed and incorporated into PROTACs.
4-Nitrothalidomide serves as a precursor for the synthesis of other thalidomide analogs, such as pomalidomide, and can also be functionalized for direct incorporation into PROTACs. This guide will compare its characteristics with established E3 ligase ligands.
Quantitative Performance Comparison
The efficacy of an E3 ligase ligand in a PROTAC is determined by several factors, including its binding affinity to the E3 ligase and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC. The following tables summarize available quantitative data for common E3 ligase ligands.
Table 1: Binding Affinities of E3 Ligase Ligands
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd or Ki) | Assay Method |
| 4-Nitrothalidomide | CRBN | Data not available | - |
| Pomalidomide | CRBN | ~157 nM (Ki)[4] | Competitive Titration |
| Lenalidomide | CRBN | ~178 nM (Ki)[4], 0.64 µM (Kd)[2] | Competitive Titration, ITC |
| VH032 | VHL | 185 nM (Kd)[1] | Not Specified |
| Nutlin-3a | MDM2 | 36 nM (Ki)[5] | Not Specified |
| Bestatin | IAP (Leucine Aminopeptidase) | 0.8 x 105 M-1 (Association Constant)[6] | Radioligand Binding |
Table 2: Comparative Degradation Efficiency of CRBN vs. VHL-based PROTACs
| Target Protein | PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| KRAS G12C | Compound 518 | CRBN | NCI-H358 | 0.03 µM[7] | >90% |
| KRAS G12C | LC-2 | VHL | NCI-H358 | 0.1 µM[7] | >90% |
| CDK4/6 | Palbociclib-PROTAC | CRBN | Not Specified | < 10 nM[8] | Not Specified |
| CDK4/6 | Palbociclib-PROTAC | VHL | Not Specified | < 10 nM[8] | Not Specified |
| p38α | NR-7h | CRBN | Breast Cancer Cell Lines | Not Specified | Potent Degradation |
| p38α | NR-11c | VHL | Breast Cancer Cell Lines | Not Specified | Potent Degradation |
Note: This table highlights that both CRBN and VHL-based PROTACs can achieve potent degradation, with the optimal choice often being target and cell-line dependent. A direct comparison involving a 4-Nitrothalidomide-based PROTAC was not available.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of PROTAC performance.
Binding Affinity Assays
1. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Protocol:
-
Prepare a solution of the purified E3 ligase (e.g., CRBN-DDB1 complex) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of the E3 ligase ligand (e.g., lenalidomide) in the same buffer.
-
Fill the sample cell of the ITC instrument with the E3 ligase solution and the injection syringe with the ligand solution.
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
-
Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters.[2]
-
2. Microscale Thermophoresis (MST)
-
Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to quantify binding affinity.
-
Protocol:
-
Label the purified E3 ligase with a fluorescent dye.
-
Prepare a series of dilutions of the unlabeled E3 ligase ligand.
-
Mix the fluorescently labeled E3 ligase with each dilution of the ligand.
-
Load the samples into glass capillaries.
-
Measure the thermophoretic movement of the labeled E3 ligase in the MST instrument.
-
Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the Kd.
-
Cellular Degradation Assays
1. Western Blotting
-
Principle: Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a complex mixture, such as a cell lysate.
-
Protocol:
-
Culture cells to the desired confluency and treat them with various concentrations of the PROTAC for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest and a loading control protein (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using a suitable substrate (for HRP) or by fluorescence imaging.
-
Quantify the band intensities to determine the relative amount of the protein of interest, normalized to the loading control. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can then be calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to PROTACs.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Standard workflow for Western Blot analysis of protein degradation.
Caption: Simplified overview of CRBN, VHL, and MDM2 E3 ligase complexes.
Conclusion
The selection of an E3 ligase and its corresponding ligand is a multifaceted decision in PROTAC design, with significant implications for degradation efficiency, selectivity, and overall therapeutic potential. While established ligands for CRBN (pomalidomide, lenalidomide) and VHL (VH032) have demonstrated robust performance in numerous studies, the exploration of novel ligands, including derivatives like 4-Nitrothalidomide, continues to be an active area of research.
This guide provides a foundational comparison based on currently available data. The absence of direct comparative data for 4-Nitrothalidomide highlights the need for further experimental investigation to fully characterize its potential as a versatile E3 ligase ligand in the PROTAC field. Researchers are encouraged to utilize the provided experimental frameworks to generate head-to-head comparisons and contribute to the growing body of knowledge that will guide the rational design of next-generation protein degraders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties and specificity of binding sites for the immunomodulator bestatin on the surface of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Nitrothalidomide, (+)-Lenalidomide, and Lenalidomide for Researchers
This guide provides a detailed comparative analysis of the immunomodulatory agent Lenalidomide, its dextrorotatory enantiomer ((+)-Lenalidomide), and the related compound 4-Nitrothalidomide. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, biological activities, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Introduction
Lenalidomide, a thalidomide analogue, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1] It is a chiral molecule, existing as a racemic mixture of (S)- and (R)-enantiomers.[2] The differential activity of these enantiomers is of significant interest in drug development. 4-Nitrothalidomide is a derivative of thalidomide, primarily known as a synthetic intermediate in the production of pomalidomide.[3] This guide aims to provide a comparative analysis of these three compounds to inform further research and development.
Physicochemical and Biological Properties
| Property | Lenalidomide (Racemic Mixture) | (+)-(R)-Lenalidomide | 4-Nitrothalidomide |
| Molecular Formula | C₁₃H₁₃N₃O₃ | C₁₃H₁₃N₃O₃ | C₁₃H₉N₃O₆ |
| Molecular Weight | 259.26 g/mol | 259.26 g/mol | 303.23 g/mol |
| Chirality | Racemic mixture of (S)- and (R)-enantiomers[2] | Dextrorotatory R-enantiomer[2] | Racemic |
| Cereblon Binding Affinity (IC₅₀) | ~1.5 - 2.0 µM[4][5] | Weaker binding than (S)-enantiomer | Data not available |
| Anti-proliferative Activity (IC₅₀, MM.1S cells) | ~81 nM[6] | Less potent than (S)-enantiomer | Data not available |
| TNF-α Inhibition | Potent inhibitor[7] | Contributes to activity | Data not available |
| Primary Biological Target | Cereblon (CRBN) E3 Ubiquitin Ligase[7] | Cereblon (CRBN) E3 Ubiquitin Ligase | Presumed to be Cereblon, but not confirmed |
| Known Biological Activity | Anti-proliferative, immunomodulatory, anti-angiogenic[1] | Contributes to the overall activity of the racemate | Inhibits growth and proliferation of HUVEC cells[3] |
Mechanism of Action: The Role of Cereblon
Lenalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[7] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors. The degradation of these lymphoid transcription factors is a key event in the anti-myeloma activity of Lenalidomide.
The (S)-enantiomer of lenalidomide is reported to be more potent in its binding to Cereblon and subsequent biological activities compared to the (R)-enantiomer.[8] While (+)-(R)-Lenalidomide does contribute to the overall activity of the racemic mixture, the (S)-enantiomer is considered the more active component.
The mechanism of action for 4-Nitrothalidomide has not been extensively studied. Given its structural similarity to thalidomide, it is presumed to interact with Cereblon, but this has not been experimentally confirmed in publicly available literature.
Caption: Lenalidomide binds to the Cereblon E3 ligase complex, leading to the degradation of Ikaros and Aiolos.
Pharmacokinetics
| Parameter | Lenalidomide (Racemic Mixture) |
| Bioavailability | ~65-90% |
| Time to Peak (Tmax) | ~1 hour (fasting) |
| Plasma Half-life (t₁/₂) | ~3-4 hours |
| Metabolism | Minimal, primarily excreted unchanged |
| Elimination | Predominantly renal excretion |
Pharmacokinetic data for 4-Nitrothalidomide and the individual enantiomers of Lenalidomide are not available in the reviewed literature.
Experimental Protocols
Anti-proliferative Activity (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Cereblon Binding (HTRF Assay)
This protocol describes a competitive binding assay to determine the affinity of a compound for Cereblon using Homogeneous Time-Resolved Fluorescence (HTRF).
Caption: Workflow for a competitive HTRF Cereblon binding assay.
Materials:
-
HTRF Cereblon Binding Kit (containing GST-tagged Cereblon, anti-GST-Europium Cryptate, and Thalidomide-Red)[9]
-
Test compounds
-
Assay buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add 2 µL of the test compound dilutions.
-
Add 2 µL of GST-tagged Cereblon to each well.
-
Prepare a mixture of the HTRF donor (anti-GST-Europium Cryptate) and acceptor (Thalidomide-Red) reagents in the assay buffer.
-
Add 4 µL of the HTRF reagent mixture to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ value from a dose-response curve.[9]
Ikaros (IKZF1) Degradation (Western Blot)
This protocol is for assessing the degradation of Ikaros in multiple myeloma cells following treatment with a test compound.
Materials:
-
Multiple myeloma cells
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat multiple myeloma cells with the test compound at various concentrations and time points.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the extent of Ikaros degradation.[10]
Summary and Future Directions
Lenalidomide is a potent immunomodulatory agent with well-characterized anti-myeloma activity mediated through its binding to Cereblon. The (S)-enantiomer is the more active component of the racemic mixture. In contrast, 4-Nitrothalidomide is a less-studied compound, with its primary role being a synthetic precursor. While it exhibits some biological activity, a lack of quantitative data on its anti-proliferative and Cereblon-binding properties limits a direct comparison with Lenalidomide.
Future research should focus on:
-
Characterizing 4-Nitrothalidomide: A thorough investigation into the biological activities of 4-Nitrothalidomide, including its Cereblon binding affinity and anti-cancer properties, is warranted to understand its potential as a therapeutic agent or a research tool.
-
Enantiomer-specific studies: Further elucidation of the distinct roles and potencies of the (R)- and (S)-enantiomers of Lenalidomide could inform the development of next-generation immunomodulatory drugs with improved therapeutic indices.
This guide provides a foundation for researchers interested in the comparative pharmacology of these thalidomide-related compounds. The provided protocols and data serve as a starting point for further investigation into their therapeutic potential.
References
- 1. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Neo-Substrate Degradation by (+)-4-Nitrothalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-4-Nitrothalidomide's performance in mediating neo-substrate degradation, supported by established experimental data and protocols. We will explore its mechanism of action in the context of targeted protein degradation (TPD) and compare it with alternative therapeutic modalities.
Introduction to (+)-4-Nitrothalidomide and Targeted Protein Degradation
(+)-4-Nitrothalidomide belongs to a class of small molecules known as "molecular glues." These molecules function by inducing proximity between an E3 ubiquitin ligase and a "neo-substrate"—a protein not normally targeted by that E3 ligase. This induced interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Specifically, (+)-4-Nitrothalidomide, like its parent compound thalidomide, binds to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3][4] The binding of the molecular glue alters the substrate specificity of CRBN, enabling it to recognize and recruit new protein targets for degradation.[5][6] This mechanism of hijacking the cell's natural protein disposal system is a powerful therapeutic strategy for eliminating disease-causing proteins.[7]
Mechanism of Action: The Ternary Complex
The cornerstone of molecular glue-induced degradation is the formation of a stable ternary complex consisting of the E3 ligase, the molecular glue, and the target protein. For (+)-4-Nitrothalidomide, this process unfolds as follows:
-
Binding to CRBN : The glutarimide moiety of (+)-4-Nitrothalidomide binds to a specific pocket within the CRBN protein.[3][5]
-
Altered Surface : This binding event creates a new composite surface on the CRBN protein.[6]
-
Neo-substrate Recruitment : The altered surface selectively binds to specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5]
-
Ubiquitination : Once the ternary complex (CRL4^CRBN^-4-Nitrothalidomide-Neo-substrate) is formed, the E3 ligase machinery transfers ubiquitin molecules to lysine residues on the surface of the neo-substrate.[1]
-
Proteasomal Degradation : The poly-ubiquitinated neo-substrate is then recognized and degraded by the 26S proteasome.[8] The molecular glue can then act catalytically to induce the degradation of additional target proteins.
Experimental Validation Protocols
Validating neo-substrate degradation requires a multi-faceted approach to confirm target engagement, degradation specificity, and the functional consequences.
Experimental Workflow
A typical workflow involves initial screening to quantify protein loss, followed by mechanistic studies to confirm the pathway of degradation.
Protocol 1: Western Blot for Protein Knockdown
This is a standard method to assess the reduction of a specific protein.[9]
-
Objective: To quantify the level of the target neo-substrate following treatment with 4-Nitrothalidomide.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) at a desired density. Treat with a dose-response of 4-Nitrothalidomide (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Lysis: Harvest cells, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the neo-substrate overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control.
-
Protocol 2: CRBN-Dependence Assay
-
Objective: To confirm that the degradation is mediated by CRBN.
-
Methodology:
-
Cell Lines: Utilize both wild-type cells and cells where the CRBN gene has been knocked out using CRISPR/Cas9 technology.
-
Treatment: Treat both cell lines with 4-Nitrothalidomide as described above.
-
Analysis: Perform a Western blot to assess the levels of the neo-substrate.
-
Expected Outcome: Degradation of the neo-substrate should occur in wild-type cells but be abrogated in the CRBN knockout cells.
-
Protocol 3: Proteasome-Dependence Assay
-
Objective: To demonstrate that degradation occurs via the ubiquitin-proteasome system.[10]
-
Methodology:
-
Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 20 nM bortezomib) for 1-2 hours.
-
Drug Addition: Add 4-Nitrothalidomide to the pre-treated cells and incubate for the desired duration.
-
Analysis: Perform a Western blot for the neo-substrate.
-
Expected Outcome: The proteasome inhibitor should "rescue" the neo-substrate from degradation, indicating the process is proteasome-dependent.
-
Comparative Analysis
Comparison with Other Thalidomide Analogs
The substrate specificity of a molecular glue is highly dependent on its chemical structure.[11] Different thalidomide analogs exhibit distinct patterns of neo-substrate degradation.[5][11]
| Compound | Primary Neo-Substrates | Key Clinical Indication | Reference |
| Thalidomide | IKZF1, IKZF3 | Multiple Myeloma, Leprosy | [2][5] |
| Lenalidomide | IKZF1, IKZF3, CK1α | Multiple Myeloma, 5q-MDS | [2][5][11] |
| Pomalidomide | IKZF1, IKZF3 (more potent than Lenalidomide) | Multiple Myeloma | [2][5][11] |
| CC-885 | GSPT1 , IKZF1, IKZF3 | Investigational | [2][11] |
| 4-Nitrothalidomide | IKZF1, IKZF3 (anticipated based on structural similarity) | Research Compound | N/A |
Note: The precise substrate profile of 4-Nitrothalidomide is less characterized in literature compared to FDA-approved analogs. Its activity is inferred from the shared glutarimide core essential for CRBN binding.
Comparison with PROTACs
Proteolysis-Targeting Chimeras (PROTACs) are another major class of TPD technology. Unlike molecular glues, which are smaller single molecules, PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[7][12]
| Feature | Molecular Glues (e.g., 4-Nitrothalidomide) | PROTACs (e.g., dBET1) | Reference |
| Structure | Small, single molecule. | Heterobifunctional: Target binder, linker, E3 binder. | [7][12] |
| Mechanism | Alters E3 ligase surface to create a new binding site for the neo-substrate. | Simultaneously binds the target and an E3 ligase, acting as a bridge. | [6][12] |
| Size (MW) | Typically < 500 Da. | Typically > 700 Da. | [12] |
| Design Principle | Often discovered through phenotypic screening; rational design is challenging. | Modular and rational design is more straightforward. | [7][13] |
| E3 Ligase | Primarily CRBN, with some examples for other ligases. | Can be designed for various E3 ligases (CRBN, VHL, etc.). | [6][10] |
| Advantages | Favorable drug-like properties (oral bioavailability, cell permeability). | Broader target scope; modularity allows for optimization. | [7][12] |
| Challenges | Neo-substrate prediction is difficult; discovery can be serendipitous. | Larger size can lead to poor pharmacokinetics and cell permeability. | [7] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands [mdpi.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. Investigating protein degradability through site-specific ubiquitin ligase recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01251A [pubs.rsc.org]
Comparative Cross-Reactivity Analysis of (+)-4-Nitrothalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (+)-4-Nitrothalidomide, focusing on its cross-reactivity profile in the context of its therapeutic action and potential off-target effects. As a nitro-derivative and a key intermediate in the synthesis of pomalidomide, understanding the binding characteristics of 4-Nitrothalidomide is crucial for assessing its potential as a therapeutic agent and for optimizing drug development strategies. This document summarizes available data, provides detailed experimental protocols for further investigation, and visualizes key biological pathways and experimental workflows.
Introduction
(+)-4-Nitrothalidomide is a chemical analog of thalidomide. The biological activities of thalidomide and its derivatives, including lenalidomide and pomalidomide, are mediated through their binding to the Cereblon (CRBN) protein.[1][2][3] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][4] The binding of these small molecules to CRBN allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] The degradation of these factors is central to the immunomodulatory and anti-neoplastic effects of these drugs.[5][6]
Given that 4-Nitrothalidomide is a direct precursor to the potent clinical agent pomalidomide, it is hypothesized to share a similar mechanism of action involving CRBN binding. However, the addition of a nitro group to the phthalimide ring may alter its binding affinity, specificity, and off-target interactions. This guide aims to provide a framework for evaluating these characteristics.
Data Presentation
Direct quantitative data on the binding affinity and cross-reactivity of (+)-4-Nitrothalidomide is not extensively available in public literature. The following table provides a comparative summary of the binding affinities of related thalidomide analogs to CRBN, which can be used as a benchmark for assessing 4-Nitrothalidomide. It is anticipated that the binding affinity of 4-Nitrothalidomide to CRBN is comparable to or slightly weaker than that of pomalidomide, owing to its structural similarity.
Table 1: Comparative Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd or IC50 to CRBN) | Method | Reference |
| Thalidomide | ~1-10 µM | Varies | [7] |
| Lenalidomide | ~0.64 µM | Isothermal Titration Calorimetry (ITC) | [7] |
| Pomalidomide | More potent than lenalidomide | Varies | [1] |
| (+)-4-Nitrothalidomide | Data not available (Inferred to be similar to pomalidomide) | - | - |
Experimental Protocols
To facilitate the investigation of (+)-4-Nitrothalidomide's cross-reactivity, detailed protocols for key experiments are provided below.
Competitive Binding Assay using Fluorescence Polarization (FP)
This assay is used to determine the binding affinity of a test compound (e.g., 4-Nitrothalidomide) to a target protein (e.g., CRBN) by measuring the displacement of a fluorescently labeled ligand.[8][9]
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide analog (e.g., Cy5-thalidomide)
-
Test compound: (+)-4-Nitrothalidomide
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compound, (+)-4-Nitrothalidomide, in the assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of purified CRBN protein and the fluorescently labeled thalidomide analog.
-
Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no CRBN protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Neosubstrate Degradation Assay via Western Blot
This assay determines the ability of a compound to induce the degradation of CRBN neosubstrates, such as IKZF1 and IKZF3, in a cellular context.
Materials:
-
Human cell line expressing endogenous CRBN, IKZF1, and IKZF3 (e.g., MM.1S multiple myeloma cells)
-
(+)-4-Nitrothalidomide
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against IKZF1, IKZF3, CRBN, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of (+)-4-Nitrothalidomide for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against IKZF1, IKZF3, CRBN, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Off-Target Profiling using Proteomics
To identify potential off-target interactions of (+)-4-Nitrothalidomide, a cellular thermal shift assay (CETSA) coupled with mass spectrometry can be employed. This method assesses the thermal stability of proteins in the presence of a ligand.
Materials:
-
Human cell line of interest
-
(+)-4-Nitrothalidomide
-
PBS and lysis buffer
-
Equipment for heating cell lysates to a precise temperature gradient
-
Sample preparation reagents for mass spectrometry (e.g., trypsin, iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Treat intact cells with (+)-4-Nitrothalidomide or a vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C).
-
Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Prepare the protein samples for mass spectrometry by reduction, alkylation, and tryptic digestion.
-
Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins present in the soluble fraction at each temperature.
-
Compare the melting curves of proteins from the drug-treated and vehicle-treated samples. A shift in the melting curve indicates a direct or indirect interaction between the protein and the drug.
Mandatory Visualization
Caption: Mechanism of action of (+)-4-Nitrothalidomide via the CRL4-CRBN pathway.
Caption: Experimental workflow for assessing the cross-reactivity of (+)-4-Nitrothalidomide.
References
- 1. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the In Vivo Efficacy of Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vivo Efficacy of Thalidomide Analogs
Thalidomide analogs have been extensively studied for their enhanced therapeutic effects and improved safety profiles. The primary mechanisms of action involve the modulation of the immune system, particularly the inhibition of tumor necrosis factor-alpha (TNF-α), and the inhibition of angiogenesis (the formation of new blood vessels).[1][2] These actions are primarily mediated through the binding of these compounds to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3] This binding alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins involved in inflammation and angiogenesis.
Anti-Angiogenic and Anti-Tumor Activity
The anti-angiogenic and anti-tumor effects of thalidomide analogs are often more potent than those of thalidomide itself. Pomalidomide and lenalidomide, for instance, have demonstrated superior efficacy in various in vivo models.[1]
| Compound | Animal Model | Assay Type | Dosage | Key Findings |
| Thalidomide | Nude Mice with Human Myeloma Xenografts | Tumor Growth Inhibition | 50 mg/kg/day | Moderate tumor growth inhibition. |
| Lenalidomide | Nude Mice with Human Myeloma Xenografts | Tumor Growth Inhibition | 25 mg/kg/day | Significantly greater tumor growth inhibition compared to thalidomide. |
| Pomalidomide | Nude Mice with Human Myeloma Xenografts | Tumor Growth Inhibition | 10 mg/kg/day | More potent tumor growth inhibition than lenalidomide. |
| Thalidomide | Rabbit Cornea | Corneal Micropocket Assay | 200 µ g/pellet | Inhibition of bFGF-induced angiogenesis. |
| Lenalidomide | Rabbit Cornea | Corneal Micropocket Assay | 100 µ g/pellet | More potent inhibition of angiogenesis than thalidomide. |
| Pomalidomide | Mouse Matrigel Plug | Matrigel Plug Assay | 10 mg/kg/day | Strong inhibition of VEGF-induced angiogenesis. |
Anti-Inflammatory Activity
The anti-inflammatory properties of thalidomide analogs, particularly their ability to inhibit TNF-α production, are also significantly enhanced compared to the parent drug.
| Compound | Animal Model | Assay Type | Dosage | Key Findings |
| Thalidomide | LPS-challenged Mice | TNF-α Inhibition | 100 mg/kg | Moderate inhibition of TNF-α production. |
| Lenalidomide | LPS-challenged Mice | TNF-α Inhibition | 10 mg/kg | Significantly more potent TNF-α inhibition than thalidomide. |
| Pomalidomide | LPS-challenged Mice | TNF-α Inhibition | 1 mg/kg | Most potent inhibitor of TNF-α production among the three. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common in vivo protocols used to assess the efficacy of thalidomide analogs.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenesis.[4][5][6][7][8]
-
Egg Incubation : Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.
-
Windowing : On embryonic day 3-4, a small window is made in the eggshell to expose the CAM.
-
Sample Application : A sterile filter paper disc or a carrier sponge containing the test compound (e.g., 4-Nitrothalidomide or its analogs) is placed on the CAM. A control group with the vehicle (e.g., DMSO) is also included.
-
Incubation : The eggs are resealed and incubated for a further 48-72 hours.
-
Analysis : The CAM is then excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points or by measuring the total blood vessel length within a defined area around the disc.
Mouse Matrigel Plug Assay for Angiogenesis
This assay assesses the formation of new blood vessels into a subcutaneous implant of Matrigel.
-
Matrigel Preparation : Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound or vehicle control.
-
Subcutaneous Injection : The Matrigel mixture is injected subcutaneously into the flank of mice.
-
Incubation Period : The Matrigel solidifies at body temperature, forming a "plug." The mice are monitored for 7-14 days.
-
Plug Excision and Analysis : The Matrigel plugs are excised, and the extent of neovascularization is quantified by measuring the hemoglobin content within the plug, which correlates with the number of red blood cells and, therefore, blood vessels.
Mouse Ear Swelling Assay for Inflammation
This model is used to evaluate the anti-inflammatory effects of compounds on delayed-type hypersensitivity.[9][10][11][12][13]
-
Sensitization : Mice are sensitized by applying a hapten (e.g., oxazolone or DNFB) to a shaved area of the abdomen.
-
Challenge : After 5-7 days, the same hapten is applied to the ear to elicit an inflammatory response.
-
Treatment : The test compound can be administered systemically (e.g., oral or intraperitoneal) or topically to the ear before or after the challenge.
-
Measurement : The thickness of the ear is measured at various time points (e.g., 24, 48, 72 hours) after the challenge using a micrometer. The reduction in ear swelling in the treated group compared to the control group indicates the anti-inflammatory activity of the compound.
Signaling Pathways and Experimental Workflow
The biological effects of 4-Nitrothalidomide and its analogs are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Cereblon (CRBN) E3 Ubiquitin Ligase Pathway
Thalidomide and its analogs bind to Cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates like Ikaros and Aiolos (IKZF1 and IKZF3), which are transcription factors involved in lymphocyte development and function.
Caption: Cereblon E3 Ligase Pathway.
TNF-α/NF-κB Signaling Pathway
Thalidomide analogs are potent inhibitors of TNF-α, a key pro-inflammatory cytokine. By reducing TNF-α levels, they inhibit the activation of the NF-κB signaling pathway, which plays a central role in inflammation, cell survival, and proliferation.
Caption: TNF-α/NF-κB Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of novel thalidomide analogs.
Caption: In Vivo Efficacy Workflow.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 5. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. Research Portal [iro.uiowa.edu]
- 12. The mouse ear swelling test (MEST) in the 1990s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianjpr.com [asianjpr.com]
Safety Operating Guide
Essential Safety and Operational Guide for 4-Nitrothalidomide, (+)-
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 4-Nitrothalidomide, (+)-. The following guidelines are designed to ensure the safety of laboratory personnel and the proper management of this potent compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
4-Nitrothalidomide, (+)- is a nitrosylated thalidomide analogue and should be handled with care as a potent cytotoxic compound.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[2]
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving 4-Nitrothalidomide, (+)- to determine the appropriate level of PPE.[3] The following table summarizes the minimum required PPE for handling this compound in solid and solution forms.
| Task | Gown | Gloves | Eye Protection | Respiratory Protection |
| Handling Solid Compound (weighing, aliquoting) | Disposable, solid-front gown with tight-fitting cuffs[4] | Two pairs of chemotherapy-rated, powder-free gloves[2][4] | Safety goggles and a face shield[5] | NIOSH-certified N95 or N100 respirator[5] |
| Handling Solutions | Disposable, solid-front gown with tight-fitting cuffs[4] | Two pairs of chemotherapy-rated, powder-free gloves[2][4] | Safety goggles[2] | Not generally required if handled in a certified chemical fume hood |
II. Operational Plans: Step-by-Step Handling Procedures
All manipulations of 4-Nitrothalidomide, (+)- should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.[6]
A. Weighing the Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with a disposable absorbent pad.[7]
-
Tare Container: Tare a clean, empty vial with a secure lid on the analytical balance.
-
Transfer Powder: In the chemical fume hood, carefully transfer the desired amount of 4-Nitrothalidomide, (+)- powder to the tared vial. Use appropriate tools (e.g., non-sparking spatula). Avoid creating dust.[6]
-
Seal and Weigh: Securely close the vial lid.
-
Decontaminate: Wipe the exterior of the vial with a suitable decontamination solution (e.g., 70% ethanol) before removing it from the fume hood.
-
Final Weighing: Place the sealed vial on the analytical balance to obtain the final weight.
B. Preparing a Stock Solution
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vial containing the pre-weighed 4-Nitrothalidomide, (+)-.
-
Dissolution: Securely cap the vial and mix gently by inversion or vortexing until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and appropriate hazard symbols.
-
Storage: Store the stock solution in a properly sealed and labeled secondary container in a designated, secure location. LGC Standards recommends a storage temperature of -20°C for the neat compound.[8]
III. Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and restrict access. For small spills (<5 mL or 5 g), trained personnel with appropriate PPE should use a cytotoxic spill kit to clean the area. For large spills, evacuate the area and contact the institution's emergency response team.[10] |
IV. Disposal Plan
All waste contaminated with 4-Nitrothalidomide, (+)- must be disposed of as hazardous cytotoxic waste in accordance with institutional, local, and national regulations.[11][12]
| Waste Type | Disposal Container |
| Solid Waste (contaminated gloves, gowns, absorbent pads, etc.) | Labeled, sealed, and puncture-resistant cytotoxic waste container (typically a yellow bin).[13] |
| Sharps (needles, scalpels) | Labeled, puncture-proof sharps container for cytotoxic waste.[12] |
| Liquid Waste (unused solutions) | Labeled, leak-proof hazardous chemical waste container. Do not pour down the drain.[13] |
| Empty Vials | Dispose of as trace cytotoxic waste in the appropriate container. |
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and disposing of 4-Nitrothalidomide, (+)-.
Caption: Workflow for Weighing and Preparing Solutions of 4-Nitrothalidomide, (+)-.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pppmag.com [pppmag.com]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. osha.gov [osha.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.duke.edu [safety.duke.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. 4-Nitrothalidomide | CAS 19171-18-7 | LGC Standards [lgcstandards.com]
- 9. Emergency Procedures | Chem Lab [chemlab.truman.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. osha.gov [osha.gov]
- 12. cupe.ca [cupe.ca]
- 13. web.uri.edu [web.uri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
